molecular formula C8H4BrFN2 B592036 7-Bromo-5-fluoroquinoxaline CAS No. 1210048-05-7

7-Bromo-5-fluoroquinoxaline

Cat. No.: B592036
CAS No.: 1210048-05-7
M. Wt: 227.036
InChI Key: MWNUJVQOZMVOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoroquinoxaline is a useful research compound. Its molecular formula is C8H4BrFN2 and its molecular weight is 227.036. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNUJVQOZMVOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-5-fluoroquinoxaline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1210048-05-7

This technical guide provides a comprehensive overview of 7-Bromo-5-fluoroquinoxaline, a key building block in the development of novel therapeutic agents and advanced fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, and applications, with a focus on its role in targeting key signaling pathways.

Core Properties and Specifications

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄BrFN₂.[1] Its structure, featuring a quinoxaline core substituted with bromine and fluorine atoms, makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1210048-05-7[1]
Molecular Formula C₈H₄BrFN₂[1]
Molecular Weight 227.03 g/mol [1]
Appearance Off-white to yellow solid
Purity ≥98%[1]
Storage Room temperature, protected from light and moisture[1]

Synthesis and Experimental Protocols

General Synthetic Approach: Condensation Reaction

A plausible route involves the reaction of 4-bromo-2-fluoro-1,2-phenylenediamine with glyoxal in a suitable solvent. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Diagram 1: General Synthetic Workflow for Quinoxaline Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation Work-up Work-up Condensation->Work-up Chromatography Chromatography Work-up->Chromatography Quinoxaline Derivative Quinoxaline Derivative Chromatography->Quinoxaline Derivative

Caption: General workflow for the synthesis of quinoxaline derivatives.

Applications in Drug Discovery and Research

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors.

Kinase Inhibitor Synthesis

Quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The bromine atom at the 7-position of this compound serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize binding affinity and selectivity for specific kinase targets.

Derivatives of similar quinoxaline scaffolds have been shown to target signaling pathways including:

  • Bruton's Tyrosine Kinase (BTK): Non-covalent inhibitors based on a pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have demonstrated potent and selective BTK inhibition.[2]

  • SRC Family Kinases: Quinoxaline derivatives have been investigated as inhibitors of SRC family kinases like LYN and YES.[3]

  • mTOR Signaling Pathway: Some quinoxaline-based compounds have shown inhibitory activity against mTOR, a central regulator of cell growth and proliferation.[3]

Diagram 2: Role in Kinase Inhibitor Development

G This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Suzuki, etc. Diverse Quinoxaline Library Diverse Quinoxaline Library Cross-Coupling->Diverse Quinoxaline Library Kinase Inhibition Kinase Inhibition Diverse Quinoxaline Library->Kinase Inhibition Targeted Therapy Targeted Therapy (e.g., Cancer) Kinase Inhibition->Targeted Therapy

Caption: Development of kinase inhibitors from this compound.

Fluorescent Probe Development

The electron-deficient nature of the quinoxaline ring system, enhanced by the fluoro and bromo substituents, provides a foundation for the design of fluorescent probes.[4] The core structure can be functionalized to create chemosensors for the detection of various analytes, including metal ions. The fluorescence properties of these probes can be modulated through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon binding to the target analyte. Quinoxaline-based fluorescent sensors have been successfully developed for the detection of metal ions like Fe³⁺ and Cu²⁺.

Diagram 3: Principle of a Quinoxaline-Based Fluorescent Sensor

G cluster_components Sensor Components Quinoxaline Fluorophore Quinoxaline Fluorophore Fluorescence Signal Fluorescence Signal Quinoxaline Fluorophore->Fluorescence Signal Emits Light Receptor Receptor Analyte Analyte Receptor->Analyte Binds Analyte->Quinoxaline Fluorophore Modulates

Caption: General principle of a fluorescent sensor.

Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, spectral data for structurally related compounds can provide an indication of the expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR spectrum of a related compound, 7-bromo-5-chloro-8-hydroxyquinoline, shows aromatic protons in the range of 7.5-8.9 ppm.[5] Similarly, ¹³C NMR data for other substituted quinoxalines and fluoroquinolones are available in the literature. Mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the isotopic pattern of bromine.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the downfield region, with splitting patterns influenced by fluorine and bromine substitution.
¹³C NMR Aromatic carbons with chemical shifts influenced by the electronegative F and Br atoms. Carbon-fluorine coupling would be observable.
Mass Spec. Molecular ion peaks at m/z 226 and 228 (approx. 1:1 ratio) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules and functional materials. Its utility in the construction of kinase inhibitors for targeted cancer therapy and in the development of sensitive fluorescent probes highlights its significance in modern chemical and biomedical research. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel compounds with significant therapeutic and diagnostic potential.

References

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthesis pathway for 7-Bromo-5-fluoroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Due to the limited availability of a specific, published experimental protocol for this exact molecule, this guide presents a robust, proposed synthesis route based on well-established and frequently cited methods for quinoxaline formation. The core of this synthesis is the condensation reaction of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.

Core Synthesis Pathway

The principal strategy for the synthesis of this compound involves a one-step condensation reaction between 5-Bromo-3-fluorobenzene-1,2-diamine and glyoxal . This reaction is a classic and efficient method for the formation of the quinoxaline ring system.

Synthesis_Pathway 5-Bromo-3-fluorobenzene-1,2-diamine 5-Bromo-3-fluorobenzene-1,2-diamine Reaction 5-Bromo-3-fluorobenzene-1,2-diamine->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound Condensation

Caption: Proposed synthesis of this compound.

Starting Materials and Reagents

A critical aspect of this synthesis is the availability and purity of the starting materials.

Compound NameCAS NumberMolecular FormulaKey Role
5-Bromo-3-fluorobenzene-1,2-diamine517920-69-3C₆H₆BrFN₂Diamine Precursor
Glyoxal (40% solution in water)107-22-2C₂H₂O₂Dicarbonyl Source
Ethanol64-17-5C₂H₆OReaction Solvent
Acetic Acid64-19-7C₂H₄O₂Catalyst
Sodium Bicarbonate144-55-8NaHCO₃Neutralizing Agent
Ethyl Acetate141-78-6C₄H₈O₂Extraction Solvent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄Drying Agent

Proposed Experimental Protocol

This protocol is a representative procedure adapted from general methods for quinoxaline synthesis. Researchers should optimize these conditions for the specific substrate.

Reaction Setup and Execution:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 5-Bromo-3-fluorobenzene-1,2-diamine in 20 mL of ethanol.

  • To this solution, add 0.7 mL of a 40% aqueous solution of glyoxal.

  • Add 0.5 mL of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Data and Characterization

The following table summarizes the expected physicochemical properties of the final product.

PropertyExpected Value
Molecular FormulaC₈H₄BrFN₂
Molecular Weight227.03 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Purity (by HPLC)>95%
¹H NMR (CDCl₃)Peaks expected in the aromatic region (δ 7-9 ppm)
¹³C NMR (CDCl₃)Resonances for aromatic carbons expected
Mass Spectrometry[M+H]⁺ at m/z 227/229 (bromine isotope pattern)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Diamine Dissolve Diamine Add Glyoxal & Catalyst Add Glyoxal & Catalyst Dissolve Diamine->Add Glyoxal & Catalyst Reflux Reflux Add Glyoxal & Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Characterization Characterization Column Chromatography->Characterization

Caption: General workflow for the synthesis of this compound.

Safety Considerations

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-Bromo-3-fluorobenzene-1,2-diamine and glyoxal are irritants. Avoid inhalation and skin contact.

  • Organic solvents are flammable. Keep away from ignition sources.

This guide provides a foundational pathway for the synthesis of this compound. It is imperative for researchers to conduct their own risk assessments and to optimize the described conditions to achieve the desired yield and purity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 7-Bromo-5-fluoroquinoxaline in Organic Solvents

Introduction to the Solubility of Quinoxaline Derivatives

Quinoxaline derivatives are a class of heterocyclic compounds that form the backbone of many biologically active molecules. Their planar and aromatic nature, however, can often lead to poor solubility in both aqueous and organic media, presenting significant challenges in drug development.[2] The solubility of a specific derivative like this compound is influenced by a delicate interplay of factors including the nature and position of its substituents (a bromine atom and a fluorine atom), its crystal lattice energy, and the physicochemical properties of the solvent.[2] Understanding these factors is crucial for optimizing reaction conditions, designing effective purification strategies, and formulating drug products with the desired pharmacokinetic profiles.[2]

Physicochemical Properties of this compound:

  • Molecular Formula: C₈H₄BrFN₂[3]

  • Molar Mass: 227.03 g/mol [3]

  • Appearance: Light brown gum, semi-solid, or oil[4]

  • CAS Number: 1210048-05-7[3][5]

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The presence of the polarizable bromine atom, the electronegative fluorine atom, and the nitrogen atoms in the quinoxaline ring system, combined with the aromatic core, suggests a nuanced solubility profile.

A systematic study of its solubility in a range of solvents with varying polarities is recommended to establish a comprehensive profile. This will enable researchers to select appropriate solvent systems for synthesis, purification, and formulation.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting such data. It is recommended that researchers populate this table with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Methanol25Data not availableData not availableIsothermal Saturation
e.g., Ethanol25Data not availableData not availableIsothermal Saturation
e.g., Acetone25Data not availableData not availableIsothermal Saturation
e.g., Dichloromethane25Data not availableData not availableIsothermal Saturation
e.g., Ethyl Acetate25Data not availableData not availableIsothermal Saturation
e.g., Toluene25Data not availableData not availableIsothermal Saturation
e.g., Heptane25Data not availableData not availableIsothermal Saturation
e.g., Dimethyl Sulfoxide (DMSO)25Data not availableData not availableIsothermal Saturation
e.g., N,N-Dimethylformamide (DMF)25Data not availableData not availableIsothermal Saturation

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][6] This method involves equilibrating a supersaturated solution of the solute at a constant temperature until equilibrium is reached, followed by the analytical determination of the dissolved solute's concentration.[2]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)[2][6]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[6]

4.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[6]

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is achieved.[6] The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.[6]

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of any undissolved solid.[2]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2][6] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7]

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account any dilutions made during the process. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.

Isothermal_Saturation_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess_solid Add excess this compound to solvent start->add_excess_solid agitate Agitate at constant temperature (24-72h) add_excess_solid->agitate settle Settle or centrifuge to separate solid agitate->settle sample_supernatant Withdraw and filter supernatant settle->sample_supernatant quantify Quantify concentration (HPLC/UV-Vis) sample_supernatant->quantify end_node End: Solubility Data quantify->end_node

Caption: Workflow for solubility determination via the isothermal saturation method.

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to systematically determine and report this crucial physicochemical property. The detailed experimental protocol for the isothermal saturation method, along with the standardized data presentation format, will aid in generating reliable and comparable solubility data. This information is invaluable for advancing the use of this compound in drug discovery and development, particularly in the synthesis of novel kinase inhibitors.

References

starting materials for 7-Bromo-5-fluoroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-Bromo-5-fluoroquinoxaline, a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors for anticancer therapies.[1] This document provides a comprehensive overview of the starting materials, synthetic pathways, and detailed experimental protocols. All quantitative data is presented in structured tables for clear comparison, and the synthetic workflow is visualized using a process flow diagram.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-Bromo-2-fluoro-6-nitroaniline. The synthetic route involves the reduction of the nitro group to form the key intermediate, 3-bromo-5-fluoro-1,2-phenylenediamine, followed by a cyclocondensation reaction with glyoxal to yield the final quinoxaline product.

Starting Materials

The primary starting material for this synthetic route is 4-Bromo-2-fluoro-6-nitroaniline.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-2-fluoro-6-nitroaniline517920-70-6C₆H₄BrFN₂O₂235.01

Synthetic Workflow

The overall synthetic process is illustrated in the following diagram:

Synthesis_Workflow Start Starting Material: 4-Bromo-2-fluoro-6-nitroaniline Step1 Step 1: Reduction (SnCl2·2H2O, Ethanol, HCl) Start->Step1 Intermediate Intermediate: 3-Bromo-5-fluoro-1,2-phenylenediamine Step1->Intermediate Step2 Step 2: Cyclocondensation (Glyoxal, Ethanol/Water) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-fluoro-1,2-phenylenediamine

The initial step involves the reduction of the nitro group of 4-Bromo-2-fluoro-6-nitroaniline to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in an acidic ethanolic solution.

Reaction Scheme:

step1 reactant 4-Bromo-2-fluoro-6-nitroaniline product 3-Bromo-5-fluoro-1,2-phenylenediamine reactant->product reagent reagent SnCl2·2H2O, HCl Ethanol, Reflux

Caption: Reduction of 4-Bromo-2-fluoro-6-nitroaniline.

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Bromo-2-fluoro-6-nitroaniline (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-5-fluoro-1,2-phenylenediamine.

Quantitative Data (Based on analogous reactions):

ParameterValue
Reactant4-Bromo-2-fluoro-6-nitroaniline
ReagentsSnCl₂·2H₂O, Concentrated HCl, Ethanol
Reaction Time2 - 4 hours
Reaction TemperatureReflux
Yield85-95% (estimated)
Step 2: Synthesis of this compound

The final step is the cyclocondensation of the synthesized 3-Bromo-5-fluoro-1,2-phenylenediamine with glyoxal. Glyoxal is often used as a 40% aqueous solution.

Reaction Scheme:

step2 reactant1 3-Bromo-5-fluoro-1,2-phenylenediamine product This compound reactant1->product Ethanol/Water, RT reactant2 Glyoxal (40% in H2O) reactant2->product Ethanol/Water, RT + + +->product Ethanol/Water, RT

Caption: Cyclocondensation to form this compound.

Experimental Procedure:

  • Dissolve 3-Bromo-5-fluoro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water.

  • To this solution, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Based on analogous reactions):

ParameterValue
Reactant3-Bromo-5-fluoro-1,2-phenylenediamine
ReagentsGlyoxal (40% aq. solution), Ethanol, Water
Reaction Time1 - 3 hours
Reaction TemperatureRoom Temperature
Yield70-85% (estimated)

Conclusion

This guide outlines a reliable and efficient synthetic route for the preparation of this compound. The starting materials are readily accessible, and the reaction conditions for both the reduction and cyclocondensation steps are well-established in organic synthesis. The provided protocols, along with the tabulated quantitative data, offer a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this valuable intermediate. Further optimization of reaction conditions may be possible to improve yields and purity.

References

The Versatile Scaffold: Unlocking the Potential of 7-Bromo-5-fluoroquinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a privileged heterocyclic motif, underpinning the development of a diverse array of therapeutic agents. Its inherent biological activity and synthetic tractability have made it a focal point for drug discovery efforts. Within this important class of compounds, 7-Bromo-5-fluoroquinoxaline has emerged as a particularly valuable building block. The strategic placement of a bromine atom at the 7-position provides a versatile handle for a variety of cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the facile introduction of diverse functionalities. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of novel kinase inhibitors for oncology and glutamate receptor antagonists for the treatment of neurological disorders.

Anticancer Applications: Targeting Kinase Signaling Pathways

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Quinoxaline derivatives have been extensively investigated as potent and selective kinase inhibitors. This compound serves as a key starting material for the synthesis of novel kinase inhibitors that can target various components of oncogenic signaling pathways.

Kinase Inhibitory Activity of Quinoxaline Derivatives

The following table summarizes the in vitro potency of various quinoxaline derivatives against different protein kinases and cancer cell lines. While not all of these examples are direct derivatives of this compound, they highlight the potential of the quinoxaline scaffold in achieving high potency and selectivity.

Compound/Derivative ClassTarget Kinase(s)Cancer Cell LineIC₅₀/GI₅₀Reference
Dibromo-substituted quinoxaline fragmentASK1-30.17 nM[1]
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (Compound 5)PARP-1MDA-MB-436 (mutant BRCA1 breast cancer)2.57 µM[2]
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (Compound 8a)PARP-1-2.31 nM[2]
Imidazo[1,2-a]quinoxaline derivativeMicrotubule-interfering agentHCT116 (colon carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma)Promising activity[2]
Quinoxaline-bisarylurea derivativeMulti-kinase inhibitor-Potent anti-tumor activity[2]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10)-MKN 45 (gastric adenocarcinoma)0.073 µM[3]
Signaling Pathway: ASK1 in the MAPK/JNK Pathway

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of the ASK1 pathway is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Inhibition of ASK1 is therefore a promising therapeutic strategy.

ASK1_Pathway Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation p38->Inflammation Inhibitor This compound Derivative (ASK1 Inhibitor) Inhibitor->ASK1

ASK1 Signaling Pathway and Point of Inhibition.

Applications in Neurological Disorders: Targeting Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic NMDA and AMPA receptors, are crucial for synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation can lead to excitotoxicity and neuronal damage, a process implicated in various neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases. Quinoxaline-2,3-diones are a well-established class of competitive antagonists of AMPA/kainate and NMDA receptors. This compound can serve as a precursor for novel glutamate receptor antagonists with potential therapeutic applications.

Glutamate Receptor Antagonist Activity of Quinoxaline Derivatives

The following table presents in vitro and in vivo data for quinoxaline derivatives as glutamate receptor antagonists.

CompoundReceptor Target(s)Assay TypeActivityReference
7-bromo-5-(N-oxyaza)-quinoxaline-2,3-dione-Anticonvulsant (mouse MES model)ED₅₀ = 0.87 mg/kg (i.v.)
7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dioneNMDA[³H]DCKA BindingIC₅₀ = 0.69 µM
7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dioneAMPA[³H]AMPA BindingIC₅₀ = 1.3 µM
7-nitro-5-(N-oxyaza)-quinoxaline-2,3-dioneKainate[³H]Kainate BindingIC₅₀ = 2.4 µM
α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acidNMDA[³H]CPP BindingIC₅₀ = 3.4 nM[4]
α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acidGlycine site[³H]-Glycine BindingIC₅₀ = 0.61 µM[4]
Signaling Pathway: Glutamatergic Synapse

The diagram below illustrates the glutamatergic synapse and the sites of action for NMDA and AMPA receptor antagonists derived from the quinoxaline scaffold.

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion AMPA_R AMPA Receptor Na_ion Na⁺ Influx AMPA_R->Na_ion Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Na_ion->Excitotoxicity Glutamate->NMDA_R Glutamate->AMPA_R Antagonist Quinoxaline Derivative (NMDA/AMPA Antagonist) Antagonist->NMDA_R Antagonist->AMPA_R

Glutamatergic Synapse and Antagonist Action.

Experimental Protocols

The versatility of this compound allows for the application of various synthetic methodologies to generate diverse libraries of compounds for biological screening.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel drug candidates starting from this compound.

Experimental_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Library Library of 7-Aryl-5-fluoroquinoxalines Coupling->Library Purification Purification & Characterization Library->Purification Screening Biological Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling

General workflow for drug discovery.

Synthesis of 7-Aryl-5-fluoroquinoxalines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-5-fluoroquinoxaline.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized 7-aryl-5-fluoroquinoxaline derivatives

  • Recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase assay buffer, the target kinase, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a powerful platform for the design and synthesis of novel therapeutic agents. The potential to develop potent and selective kinase inhibitors for cancer treatment and glutamate receptor antagonists for neurological disorders highlights the significant promise of this scaffold. The synthetic accessibility and the opportunities for extensive SAR exploration make this compound a compelling starting point for drug discovery programs aimed at addressing a range of unmet medical needs. Further investigation into the derivatization of this core structure is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 5-fluoroquinoxaline. Due to the limited specific literature on this particular substrate, this document leverages established principles of organic chemistry to predict reactivity, regioselectivity, and to provide illustrative experimental protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and functionalization of quinoxaline-based compounds.

Introduction: Reactivity and Regioselectivity of 5-Fluoroquinoxaline

Quinoxaline is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the entire ring system towards electrophilic attack. Consequently, electrophilic aromatic substitution on quinoxaline is significantly slower than on benzene and preferentially occurs on the benzene ring.

The introduction of a fluorine atom at the 5-position further influences the reactivity and regioselectivity of the system. Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it is also a weak π-donor through resonance (+M), directing incoming electrophiles to the ortho and para positions.

In the case of 5-fluoroquinoxaline, electrophilic attack is anticipated to occur at the C-6 (ortho) and C-8 (para) positions of the benzene ring. The electronic and steric environment of these positions suggests a competition between them. While the para position (C-8) is often favored electronically for halogen substituents, the proximity of the C-6 position to the pyrazine ring may introduce steric hindrance.

This guide will explore three major classes of electrophilic aromatic substitution reactions on 5-fluoroquinoxaline: nitration, halogenation, and Friedel-Crafts acylation.

Predicted Electrophilic Aromatic Substitution Reactions

The following sections detail the predicted outcomes and provide illustrative experimental protocols for key electrophilic aromatic substitution reactions on 5-fluoroquinoxaline.

It is critical to note that the following experimental details and quantitative data are hypothetical, based on established chemical principles for reactions on deactivated aromatic systems, and are provided for illustrative purposes in the absence of specific literature precedent.

Nitration

Nitration is expected to proceed with a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). The reaction is anticipated to be sluggish and require elevated temperatures due to the deactivated nature of the substrate.

Table 1: Predicted Quantitative Data for the Nitration of 5-Fluoroquinoxaline

Position of SubstitutionProduct NamePredicted Yield (%)Regioisomeric Ratio
C-65-Fluoro-6-nitroquinoxaline35-45~1.5 : 1
C-85-Fluoro-8-nitroquinoxaline25-35
  • To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0 °C, slowly add 5-fluoroquinoxaline (1.0 g, 6.75 mmol).

  • After complete dissolution, slowly add a mixture of concentrated sulfuric acid (5 mL) and concentrated nitric acid (5 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice (50 g) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 6-nitro and 8-nitro isomers.

Bromination

Halogenation, such as bromination, typically employs a Lewis acid catalyst to polarize the halogen molecule, making it more electrophilic. Given the deactivation of the ring, forcing conditions may be necessary.

Table 2: Predicted Quantitative Data for the Bromination of 5-Fluoroquinoxaline

Position of SubstitutionProduct NamePredicted Yield (%)Regioisomeric Ratio
C-66-Bromo-5-fluoroquinoxaline40-50~1 : 1.2
C-88-Bromo-5-fluoroquinoxaline50-60
  • To a solution of 5-fluoroquinoxaline (1.0 g, 6.75 mmol) in a suitable solvent such as dichloromethane (20 mL), add anhydrous iron(III) bromide (0.1 g, 0.34 mmol).

  • Cool the mixture to 0 °C and slowly add a solution of bromine (0.35 mL, 6.75 mmol) in dichloromethane (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to separate the isomeric products.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a method to introduce an acyl group onto an aromatic ring. This reaction is generally not successful on strongly deactivated rings. However, under harsh conditions, some reaction may be observed.

Table 3: Predicted Quantitative Data for the Friedel-Crafts Acylation of 5-Fluoroquinoxaline

Position of SubstitutionProduct NamePredicted Yield (%)Regioisomeric Ratio
C-81-(5-Fluoroquinoxalin-8-yl)ethan-1-one15-25Major product
C-61-(5-Fluoroquinoxalin-6-yl)ethan-1-one<5Minor product
  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (2.7 g, 20.2 mmol) and dichloroethane (20 mL).

  • Cool the suspension to 0 °C and add acetyl chloride (1.0 mL, 13.5 mmol) dropwise.

  • Add a solution of 5-fluoroquinoxaline (1.0 g, 6.75 mmol) in dichloroethane (10 mL) to the mixture.

  • Heat the reaction mixture to reflux (80-90 °C) for 12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product via column chromatography (silica gel, eluent: hexane/ethyl acetate).

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the electrophilic aromatic substitution on 5-fluoroquinoxaline and a general experimental workflow.

EAS_Nitration cluster_electrophile Electrophile Generation cluster_substitution Substitution Reaction HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2+ HSO4- HSO₄⁻ H2O H₂O 5FQuinoxaline 5-Fluoroquinoxaline SigmaComplex σ-complex (Wheland intermediate) 5FQuinoxaline->SigmaComplex + NO₂⁺ Product 5-Fluoro-6/8-nitroquinoxaline SigmaComplex->Product - H⁺

Caption: Proposed mechanism for the nitration of 5-fluoroquinoxaline.

EAS_Bromination cluster_electrophile Electrophile Generation cluster_substitution Substitution Reaction Br2 Br₂ Br+ Br⁺ (Bromonium ion) Br2->Br+ + FeBr₃ FeBr3 FeBr₃ FeBr3->Br+ FeBr4- FeBr₄⁻ 5FQuinoxaline 5-Fluoroquinoxaline SigmaComplex σ-complex 5FQuinoxaline->SigmaComplex + Br⁺ Product 6/8-Bromo-5-fluoroquinoxaline SigmaComplex->Product - H⁺

Caption: Proposed mechanism for the bromination of 5-fluoroquinoxaline.

EAS_Acylation cluster_electrophile Electrophile Generation cluster_substitution Substitution Reaction AcCl CH₃COCl Acylium CH₃CO⁺ (Acylium ion) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium AlCl4- AlCl₄⁻ 5FQuinoxaline 5-Fluoroquinoxaline SigmaComplex σ-complex 5FQuinoxaline->SigmaComplex + CH₃CO⁺ Product Acyl-5-fluoroquinoxaline SigmaComplex->Product - H⁺ Experimental_Workflow Start Start: 5-Fluoroquinoxaline & Reagents Reaction Electrophilic Aromatic Substitution Reaction (Nitration / Bromination / Acylation) Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Isolated Product(s) Analysis->End

Regioselectivity of the Bromination of 5-Fluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselectivity of the electrophilic bromination of 5-fluoroquinoxaline. Due to the limited availability of direct experimental data for this specific reaction in published literature, this document synthesizes information from analogous reactions, theoretical principles of electrophilic aromatic substitution, and established protocols for the bromination of quinoxaline and related heterocyclic systems. The guide discusses the competing electronic effects of the fluorine substituent and the quinoxaline ring system, predicts the likely outcomes of bromination, and provides a hypothetical experimental protocol as a starting point for further investigation.

Introduction: Electrophilic Aromatic Substitution in Quinoxalines

Quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring, is a crucial scaffold in medicinal chemistry. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic aromatic substitution (EAS) compared to benzene.

Electrophilic attack on the quinoxaline ring preferentially occurs on the benzene moiety, specifically at the C-5 and C-8 positions, due to the deactivating effect of the pyrazine ring on the C-6 and C-7 positions. The presence of substituents on the benzene ring further modulates this reactivity and dictates the regiochemical outcome of the substitution.

The Directing Effects of a 5-Fluoro Substituent

The introduction of a fluorine atom at the 5-position of the quinoxaline ring introduces competing electronic effects that influence the regioselectivity of bromination:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the entire benzene ring towards electrophilic attack.

  • Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This is a weaker, activating effect that directs incoming electrophiles to the ortho and para positions.

In the case of 5-fluoroquinoxaline, the positions ortho to the fluorine are C-6, and the position para is C-8. Therefore, the fluorine substituent is expected to direct bromination to the 6- and 8-positions.

Competing Influences:

The regioselectivity of the bromination of 5-fluoroquinoxaline is determined by the interplay between:

  • The inherent reactivity of the quinoxaline nucleus: Favors substitution at C-5 and C-8.

  • The directing effect of the 5-fluoro substituent: Favors substitution at C-6 and C-8.

Based on these competing effects, the most likely products of electrophilic bromination of 5-fluoroquinoxaline are 6-bromo-5-fluoroquinoxaline and 8-bromo-5-fluoroquinoxaline . The relative yields of these isomers will depend on the specific reaction conditions. It is also possible that the strong deactivating effect of the fluorine atom and the pyrazine ring will necessitate harsh reaction conditions.

Predicted Reaction Pathway

The electrophilic bromination of 5-fluoroquinoxaline is expected to proceed through a standard EAS mechanism.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Br2 Br₂ Br_plus Br⁺ Br2->Br_plus + FeBr₃ FeBr3 FeBr₃ FeBr4_minus FeBr₄⁻ Quinoxaline 5-Fluoroquinoxaline Sigma_Complex_6 σ-complex (Attack at C-6) Quinoxaline->Sigma_Complex_6 + Br⁺ Sigma_Complex_8 σ-complex (Attack at C-8) Quinoxaline->Sigma_Complex_8 + Br⁺ Product_6 6-Bromo-5-fluoroquinoxaline Sigma_Complex_6->Product_6 - H⁺ Product_8 8-Bromo-5-fluoroquinoxaline Sigma_Complex_8->Product_8 - H⁺ HBr HBr FeBr3_regen FeBr₃

Caption: Predicted electrophilic bromination pathway of 5-fluoroquinoxaline.

Hypothetical Experimental Protocol

The following protocol is a suggested starting point for the bromination of 5-fluoroquinoxaline, based on general procedures for the bromination of aromatic compounds. Optimization of reaction conditions will be necessary.

Materials:

  • 5-Fluoroquinoxaline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-fluoroquinoxaline (1.0 eq) in a minimal amount of concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.0 - 1.2 eq) in concentrated sulfuric acid and add it dropwise to the cooled quinoxaline solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time may vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any unreacted bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the isomeric products.

Data Presentation: A Template for Experimental Results

Since no specific quantitative data for the bromination of 5-fluoroquinoxaline has been found in the literature, the following table serves as a template for researchers to record their experimental findings.

EntryBrominating Agent (eq)SolventTemperature (°C)Time (h)Yield of 6-bromo isomer (%)Yield of 8-bromo isomer (%)Other Products
1NBS (1.0)H₂SO₄04
2NBS (1.2)H₂SO₄08
3Br₂ (1.0) / FeBr₃ (cat.)CH₂Cl₂2512
4

Logical Workflow for a Bromination Experiment

The following diagram illustrates a typical workflow for conducting and analyzing a bromination reaction in a research setting.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reagents Prepare Reagents & Glassware Setup Assemble Reaction Apparatus Reagents->Setup Reaction Perform Bromination Setup->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Monitor->Reaction Continue if incomplete Quench Quench Reaction Monitor->Quench Proceed if complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Products (NMR, MS, etc.) Purify->Characterize Analyze Determine Regioselectivity & Yields Characterize->Analyze

Caption: A typical experimental workflow for a bromination reaction.

Conclusion

The regioselectivity of the bromination of 5-fluoroquinoxaline is a nuanced problem governed by the interplay of the inherent directing effects of the quinoxaline core and the electronic properties of the fluorine substituent. While direct experimental data is scarce, a thorough understanding of electrophilic aromatic substitution principles allows for the prediction of 6-bromo-5-fluoroquinoxaline and 8-bromo-5-fluoroquinoxaline as the major products. The provided hypothetical experimental protocol offers a solid foundation for researchers to begin their investigations into this specific reaction. Careful optimization and detailed product analysis will be crucial to fully elucidate the regiochemical outcome and develop efficient synthetic routes to these potentially valuable compounds for drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-5-fluoroquinoxaline. This reaction is a powerful tool for the synthesis of novel substituted 5-fluoroquinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a wide variety of organoboron compounds, such as boronic acids and boronic esters.[1][2] This methodology offers a versatile and efficient route to access a diverse library of 7-aryl, 7-heteroaryl, and 7-vinyl-5-fluoroquinoxalines.

Key Applications:
  • Drug Discovery: Synthesis of novel bioactive molecules. Quinoxaline derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

  • Materials Science: Development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

  • Chemical Biology: Creation of molecular probes to study biological processes.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][7]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific substrate.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound, the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is prepared in a suitable solvent (e.g., dioxane, toluene, DMF, often with water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is worked up, and the product is purified by column chromatography.

Detailed Protocol Example:

Synthesis of 7-Aryl-5-fluoroquinoxaline Derivatives

To a reaction vial are added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq). A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) is added. The vial is sealed and heated to 80-100 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 7-aryl-5-fluoroquinoxaline.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids. The yields are based on reported values for similar heterocyclic systems and are intended to be illustrative.[8][9][10]

EntryBoronic Acid Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901288
33-Tolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1001879
42-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1101672
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901482
64-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene1002065
7Naphthalen-1-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane1002475

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate Ar-X transmetalation Transmetalation pd_intermediate->transmetalation pd_coupled Ar-Pd(II)L_n-R transmetalation->pd_coupled boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants (this compound, Boronic Acid, Catalyst, Base) dissolve Dissolve in Degassed Solvent start->dissolve reaction Heat under Inert Atmosphere (e.g., 80-110 °C) dissolve->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Extraction and Washing) monitor->workup Upon Completion dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Sonogashira Coupling with 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira cross-coupling reaction of 7-Bromo-5-fluoroquinoxaline with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This methodology is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, as the quinoxaline scaffold is a key structural motif in many biologically active molecules. Functionalization with an alkyne moiety provides a versatile handle for further molecular diversification in the development of new therapeutic agents. The protocol outlined below is based on established procedures for similar bromo-fluoro-N-heterocycles and offers a reliable starting point for the synthesis of a variety of 7-alkynyl-5-fluoroquinoxalines.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of a bromo-fluoro-N-heterocycle with various terminal alkynes, based on a closely related substrate, 6-bromo-3-fluoro-2-cyanopyridine.[2] These conditions are expected to be readily adaptable for this compound.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~90
21-HeptynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~93
33,3-Dimethyl-1-butynePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~85
44-EthynyltoluenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~93
51-Ethynyl-4-methoxybenzenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~90
6Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.16~90

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Standard work-up and purification supplies (saturated aqueous ammonium chloride, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by triethylamine (Et₃N) (3.0 equiv).

  • Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 7-alkynyl-5-fluoroquinoxaline.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd cluster_cu A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR L2 D->E J CuX D->J F Reductive Elimination E->F F->A G Ar-C≡CR F->G H R-C≡C-H K Base H->K I Cu-C≡CR I->D K->I + CuX L Ar-X L->B M Copper Cycle N Palladium Cycle Experimental_Workflow start Start step1 Combine Reactants: This compound, Pd(PPh₃)₄, CuI in a Schlenk flask start->step1 step2 Add Anhydrous THF and Et₃N step1->step2 step3 Degas with Argon/Nitrogen step2->step3 step4 Add Terminal Alkyne step3->step4 step5 Stir at Room Temperature (16h) step4->step5 step6 Reaction Quench (Saturated aq. NH₄Cl) step5->step6 step7 Extraction with Ethyl Acetate step6->step7 step8 Wash, Dry, and Concentrate step7->step8 step9 Purification by Column Chromatography step8->step9 end Isolated Product: 7-Alkynyl-5-fluoroquinoxaline step9->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The quinoxaline scaffold is a key structural component in a variety of kinase inhibitors, demonstrating efficacy in preclinical and clinical studies for the treatment of cancer and other diseases.[2] 7-Bromo-5-fluoroquinoxaline is a valuable synthetic intermediate, offering a strategic handle for the introduction of various functionalities through cross-coupling reactions to generate libraries of potential kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a starting material. The primary synthetic strategies covered are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds at the 7-position of the quinoxaline core.

Key Synthetic Strategies

The bromine atom at the 7-position of this compound serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for achieving potent and selective kinase inhibition.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-5-fluoroquinoxalines

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[3] In this context, it enables the coupling of this compound with various aryl or heteroaryl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (2.5 eq).

    • Purge the vessel with an inert gas for 10-15 minutes.

    • Add the palladium catalyst (0.05 eq) to the vessel.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-5-fluoroquinoxaline derivative.

Workflow for Suzuki-Miyaura Coupling

Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-5-fluoroquinoxaline Kinase Inhibitor Precursor Purification->Product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination for the Synthesis of 7-Anilino-5-fluoroquinoxalines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines, particularly anilines. Many potent kinase inhibitors feature an aniline moiety that interacts with the hinge region of the kinase active site.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Substituted aniline or other amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

    • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent, the amine (1.2 eq), and the base (2.0 eq).

    • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-anilino-5-fluoroquinoxaline derivative.

Workflow for Buchwald-Hartwig Amination

Start This compound + Substituted Aniline Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent, Heat) Start->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Anilino-5-fluoroquinoxaline Kinase Inhibitor Purification->Product

Buchwald-Hartwig Amination Workflow

Target Kinases and Signaling Pathways

Quinoxaline-based kinase inhibitors have been shown to target a variety of protein kinases involved in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.

Simplified EGFR/VEGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K SRC Src VEGFR->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SRC->Proliferation Inhibitor 7-Substituted-5-fluoroquinoxaline Kinase Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR Inhibits Inhibitor->SRC Inhibits

Targeted Kinase Signaling Pathways

Quantitative Data

The following tables summarize representative inhibitory activities of various quinoxaline derivatives against key kinase targets. While specific data for 7-substituted-5-fluoroquinoxaline derivatives is limited in the public domain, the data for analogous quinoxaline compounds highlight the potential of this scaffold.

Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1 Kinase

Compound ReferenceModificationIC₅₀ (nM)
Compound 12c[3]6-(4-cyclobutyl-4H-1,2,4-triazol-3-yl)pyridin-3-amino at C2117.61
Compound 26e[3]Dibromo substitution30.17
Compound 12b[3]6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-amino at C2502.46

Table 2: Inhibitory Activity of Quinoxaline Derivatives against VEGFR-2 Kinase

Compound ReferenceModificationIC₅₀ (nM)
Compound 25d[4][3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative3.4
Compound 25e[4][3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative6.8
Compound 25i[4][3][5][6]triazolo[4,3-a]quinoxalin-4(5H)-one derivative4.1
Compound 17b[7]3-methylquinoxaline derivative2.7

Table 3: Inhibitory Activity of Imidazoquinoxaline Derivatives against Src Family Kinase p56(Lck)

Compound ReferenceModificationIC₅₀ (nM)
Imidazo[1,5-a]quinoxalin-4-amine derivative[8]2,6-disubstituted aniline at C4<5

In Vitro Kinase Assay Protocol

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Materials:

    • Synthesized inhibitor compounds

    • Recombinant kinase enzyme (e.g., EGFR, VEGFR-2, Src)

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer

    • 96-well or 384-well plates

    • Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In the wells of the assay plate, add the kinase assay buffer, the diluted inhibitor, and the kinase substrate.

    • Add the kinase enzyme to each well to initiate the reaction, except for the negative control wells.

    • Add ATP to all wells to start the phosphorylation reaction.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).

    • Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent may also initiate a signal-generating step.

    • Incubate as required for signal development.

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable curve-fitting model.

Experimental Workflow for Kinase Inhibitor Evaluation

Synthesis Synthesis of 7-Substituted-5-fluoroquinoxaline Derivatives Purification Purification and Characterization Synthesis->Purification Assay_Prep In Vitro Kinase Assay (Plate Preparation, Serial Dilutions) Purification->Assay_Prep Incubation Kinase Reaction (Enzyme, Substrate, ATP, Inhibitor) Assay_Prep->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Analysis Data Analysis (IC50 Determination) Detection->Analysis

Kinase Inhibitor Evaluation Workflow

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. The protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination detailed herein provide robust methods for the diversification of the quinoxaline scaffold at the 7-position. The resulting 7-aryl and 7-anilino-5-fluoroquinoxaline derivatives hold significant promise as potent inhibitors of key kinases implicated in cancer and other diseases. The provided workflows and protocols offer a solid foundation for researchers engaged in the discovery and development of next-generation targeted therapeutics.

References

Application Notes and Protocols: 7-Bromo-5-fluoroquinoxaline as a Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 7-Bromo-5-fluoroquinoxaline. This precursor is a valuable building block for creating sophisticated molecular tools for bioimaging and sensing applications. Its unique electronic properties, arising from the electron-withdrawing quinoxaline core and the additional inductive effect of the fluorine atom, make it an ideal scaffold for developing probes with tunable photophysical characteristics.

Introduction to this compound in Fluorescent Probe Design

Quinoxaline-based fluorescent probes have emerged as superior alternatives to traditional dyes such as fluorescein and rhodamine, offering enhanced photostability, larger Stokes shifts, and higher quantum yields. The this compound scaffold provides a key advantage for synthetic chemists. The bromine atom at the 7-position serves as a versatile handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the rational design of probes with tailored specificities and fluorescent properties.

The general strategy involves coupling an arylboronic acid, which can be a fluorophore itself or contain a recognition moiety, to the 7-position of the quinoxaline core. This modular approach enables the creation of a diverse library of fluorescent probes for various biological targets.

Hypothetical Fluorescent Probe: QF-P1

To illustrate the application of this compound, we describe a hypothetical fluorescent probe, QF-P1 (Quinoxaline-Fluorophore-Probe 1) , designed for the detection of a specific cellular analyte. In this example, this compound is coupled with a pyreneboronic acid via a Suzuki-Miyaura reaction. Pyrene is a well-known fluorophore whose emission is sensitive to its local environment, making it suitable for sensing applications.

Photophysical Properties of QF-P1

The following table summarizes the hypothetical photophysical properties of QF-P1 compared to its precursor and other common fluorophores.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
QF-P1 3454501050.65
This compound~320Not significantly emissive-<0.01
Pyrene340375, 395 (monomer)35-550.60
Fluorescein (FITC)~495~520~25~0.9
Rhodamine B~555~580~25~0.3 - 0.7

Experimental Protocols

Synthesis of QF-P1 via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the hypothetical fluorescent probe QF-P1 from this compound and 1-pyreneboronic acid.

Materials and Reagents:

  • This compound

  • 1-Pyreneboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 1-pyreneboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.1 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (20 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane as the eluent to yield the pure QF-P1 probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Cellular Imaging with QF-P1

This protocol provides a general workflow for using QF-P1 for live-cell imaging.

Materials and Equipment:

  • QF-P1 stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter for pyrene)

Procedure:

  • Cell Seeding: Seed the cells of interest onto glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading: Prepare a working solution of QF-P1 in cell culture medium at a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the QF-P1 working solution to the cells and incubate for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope. Excite the sample at ~345 nm and collect the emission at ~450 nm.

Visualizations

G Synthetic Workflow for QF-P1 cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_end Final Product This compound This compound Reaction Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/H2O, 90°C This compound->Reaction 1-Pyreneboronic acid 1-Pyreneboronic acid 1-Pyreneboronic acid->Reaction QF-P1 QF-P1 Fluorescent Probe Reaction->QF-P1 Purification

Caption: Synthetic workflow for the QF-P1 fluorescent probe.

G Cellular Imaging Workflow Cell_Seeding Seed Cells on Glass-Bottom Dish Probe_Loading Incubate Cells with QF-P1 Cell_Seeding->Probe_Loading Adherence Washing Wash to Remove Unbound Probe Probe_Loading->Washing Imaging Fluorescence Microscopy (Ex: 345 nm, Em: 450 nm) Washing->Imaging

Caption: General workflow for cellular imaging with QF-P1.

Application in Drug Development: Fluorescent Kinase Inhibitors

A significant application of this compound-derived probes is in the development of fluorescent kinase inhibitors. Kinases are crucial targets in cancer therapy, and fluorescently labeled inhibitors can be used to visualize their distribution and target engagement within living cells.

By coupling a known kinase inhibitor moiety (as a boronic acid derivative) to the 7-position of this compound, a fluorescent probe can be synthesized that retains its inhibitory activity. This allows for real-time monitoring of drug-target interactions and can aid in the development of more effective and selective cancer therapeutics.

G Kinase Inhibition Signaling Pathway Probe Fluorescent Kinase Inhibitor (QF-KI) Kinase Target Kinase Probe->Kinase Binding and Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation (Blocked by Probe) Substrate Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Inhibition of a kinase signaling pathway by a fluorescent probe.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced fluorescent probes. The ability to easily modify its structure through well-established synthetic protocols, such as the Suzuki-Miyaura coupling, allows for the creation of a wide range of probes with tailored properties for specific applications in cellular imaging, analyte sensing, and drug development. The superior photophysical characteristics of quinoxaline-based fluorophores make them powerful tools for elucidating complex biological processes.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug discovery for the synthesis of arylamines, which are prevalent structural motifs in many pharmaceutical agents.[2] Quinoxaline derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The functionalization of the quinoxaline scaffold, particularly through the introduction of amino groups, is a key strategy in the development of new therapeutic agents.

These application notes provide a detailed experimental procedure for the Buchwald-Hartwig amination of 7-Bromo-5-fluoroquinoxaline with various primary and secondary amines. The protocols outlined below are based on established methodologies for the amination of related haloquinoxalines and other heteroaryl halides.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple and reductively eliminate to form the desired C-N bond, yielding the 7-amino-5-fluoroquinoxaline product and regenerating the palladium(0) catalyst.[3]

The choice of ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate and yield. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]

Experimental Protocols

The following protocols describe a general procedure for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. Reaction conditions may require optimization for specific amine substrates to achieve optimal yields.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is suitable for a wide variety of aliphatic and aromatic primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline derivatives)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Cap the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the tube.

  • Through the septum, add the desired amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the Celite® pad with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous NaCl solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 7-amino-5-fluoroquinoxaline derivative.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on data for similar substrates.

Amine Coupling PartnerPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Expected Yield (%)
MorpholinePd(OAc)₂XPhosNaOtBuToluene1101885-95
PiperidinePd(OAc)₂RuPhosNaOtBuToluene1001680-90
AnilinePd₂(dba)₃BINAPCs₂CO₃Dioxane1002470-85
n-ButylaminePd(OAc)₂XPhosK₃PO₄Toluene1101275-88
DiethylaminePd(OAc)₂DavePhosLHMDSTHF802065-80

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Pd(OAc)₂, and XPhos in a Schlenk tube inert Evacuate and backfill with inert gas (3x) start->inert add_base Add NaOtBu inert->add_base add_reagents Add amine and anhydrous toluene add_base->add_reagents heat Heat at 100-110 °C with stirring (12-24 h) add_reagents->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute with EtOAc and filter through Celite cool->filter wash Wash with saturated NaCl (aq) filter->wash dry Dry organic layer and concentrate wash->dry purify Purify by flash column chromatography dry->purify end Isolated 7-Amino-5-fluoroquinoxaline Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl PdII_Amine [Ar-Pd(II)L_n(R₂NH)]⁺Br⁻ PdII_Aryl->PdII_Amine PdII_Amido Ar-Pd(II)L_n-NR₂ PdII_Amine->PdII_Amido BaseH Base-H⁺ PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination Reactant_Aryl Ar-Br (this compound) Reactant_Aryl->PdII_Aryl Oxidative Addition Reactant_Amine R₂NH (Amine) Reactant_Amine->PdII_Amine Base Base Base->PdII_Amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in cross-coupling reactions involving 7-Bromo-5-fluoroquinoxaline. This versatile building block is a key intermediate in the synthesis of various high-value compounds, particularly kinase inhibitors for pharmaceutical applications.

Introduction: The Importance of this compound in Drug Discovery

This compound is a privileged heterocyclic scaffold in medicinal chemistry. The presence of a bromine atom at the 7-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compound. Consequently, this molecule is frequently employed in structure-activity relationship (SAR) studies to develop novel therapeutics.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. For this compound, the most relevant transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. The choice of the optimal palladium catalyst, ligand, base, and solvent system is critical for maximizing reaction yield and purity.

A general workflow for catalyst selection and optimization is presented below.

G cluster_screening Catalyst Screening Workflow start Define Coupling Partners (e.g., Boronic Acid, Amine, Alkyne) catalyst_selection Select Pd Precatalyst & Ligand Panel (e.g., Pd(OAc)2, Pd2(dba)3 with XPhos, SPhos, etc.) start->catalyst_selection base_solvent_screening Screen Bases and Solvents (e.g., K2CO3, Cs2CO3 in Dioxane, Toluene) catalyst_selection->base_solvent_screening reaction_setup Set up Small-Scale Reactions (under inert atmosphere) base_solvent_screening->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_setup->monitoring analysis Analyze Yield and Purity (NMR, HPLC) monitoring->analysis optimization Optimize Conditions (Temperature, Concentration, Time) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A general workflow for palladium catalyst screening and reaction optimization.

Data Presentation: Comparative Performance of Palladium Catalysts

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with this compound and its analogs. This data is compiled to serve as a guide for catalyst selection.

Table 1: Suzuki-Miyaura Coupling
EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9012~85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene1008~92
33-Pyridinylboronic acidCataCXium A Pd G3 (5)-K₂CO₃2-MeTHF/H₂O8016~88[1]
41-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂ (5)-Na₂CO₃DMF/H₂O1004~95
Table 2: Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene10018~90
2AnilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Dioxane11024~82
3Benzophenone iminePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene9016~88
44-MethylpiperazineXPhos Pd G3 (2)-K₃PO₄t-BuOH10012~93
Table 3: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT16~85
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtDMF606~90
31-HeptynePd(OAc)₂ (2)-PPh₃/Et₃NAcetonitrile8012~78
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMFRT24~88[2]
Table 4: Heck Coupling & Cyanation
ReactionCoupling PartnerPd Catalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
HeckStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12024~75
Heckn-Butyl acrylateHerrmann's Catalyst (1)-NaOAcNMP14018~80
CyanationZn(CN)₂Pd(PPh₃)₄ (5)--DMF1006~90
CyanationK₄[Fe(CN)₆]Pd(OAc)₂ (1)--DMAc1205~85[3]

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions of this compound. Note: These protocols should be considered as a starting point and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general method for the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃, 1.2-2 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 90-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst/Ligand: Screen a panel of ligands. Bulky, electron-rich phosphine ligands are often effective. Consider using a pre-formed palladium catalyst.

    • Base: The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, and NaOtBu.

    • Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.

  • Side Reactions (e.g., Homocoupling):

    • Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.

    • Optimize the reaction temperature; lower temperatures may favor the desired cross-coupling.

  • Debromination:

    • This can be an issue with electron-deficient heterocycles. Using a milder base or a different ligand system can sometimes mitigate this side reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile method for the synthesis of a wide array of substituted quinoxalines. Careful selection of the palladium catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize these important transformations in their own laboratories.

References

Application Notes and Protocols for HPLC Purification of 7-Bromo-5-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. The synthesis of these derivatives often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating a robust purification strategy to isolate the active pharmaceutical ingredient (API) in high purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such small molecules. This document provides a detailed protocol for the purification of 7-Bromo-5-fluoroquinoxaline derivatives using reversed-phase HPLC.

Principle of Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Nonpolar compounds in the mixture interact more strongly with the stationary phase and thus elute later than more polar compounds. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), compounds with increasing hydrophobicity can be effectively separated and eluted from the column.

Recommended HPLC Instrumentation and Consumables

A standard preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, a UV-Vis detector, and a fraction collector is suitable for this application.

ComponentSpecification
HPLC System Preparative HPLC with gradient capability
Column C18 silica gel column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Detector UV-Vis Detector set at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific derivative)
Sample Solvent A mixture of Mobile Phase A and B or a solvent that ensures complete dissolution of the crude product, such as methanol or acetonitrile.[1]

Experimental Protocol: Purification of this compound Derivative

This protocol outlines a general method that should be optimized for each specific derivative.

1. Sample Preparation:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phases).[1] The concentration should be high enough to allow for efficient loading onto the column without causing precipitation.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. HPLC System Preparation:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) until a stable baseline is achieved. The flow rate will depend on the column dimensions; for a 10 mm ID column, a starting flow rate of 4-5 mL/min is common.

3. Method Parameters:

  • The following gradient is a good starting point for method development. It can be adjusted based on the observed separation.

Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
09554.0
59554.0
355954.0
405954.0
419554.0
509554.0

4. Injection and Fraction Collection:

  • Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

  • Monitor the separation at the chosen UV wavelength.

  • Collect fractions as the peaks of interest elute. The fraction collection can be triggered by UV absorbance thresholds.

5. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical HPLC.

  • Combine the pure fractions containing the target compound.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.

Troubleshooting and Optimization

  • Poor Resolution: If peaks are not well-separated, consider adjusting the gradient. A shallower gradient (a slower increase in the percentage of Mobile Phase B) can improve resolution.[3] Alternatively, screening different column chemistries (e.g., Phenyl-Hexyl) may provide better selectivity.[1]

  • Peak Tailing: For basic compounds like some quinoxaline derivatives, peak tailing can occur. The addition of a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase helps to protonate silanol groups on the stationary phase and improve peak shape.

  • Low Recovery: Ensure the compound is fully soluble in the sample solvent and the mobile phase to prevent precipitation on the column.[1] If the compound is unstable on the silica-based stationary phase, consider using a different type of stationary phase, such as a polymer-based one.[1]

Logical Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude 7-Bromo-5-fluoro- quinoxaline Derivative Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution Filtration Filter sample (0.45 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Injection->Gradient_Elution UV_Detection UV Detection Gradient_Elution->UV_Detection Fraction_Collection Collect Fractions UV_Detection->Fraction_Collection Purity_Analysis Analyze Fraction Purity (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Purified_Product Purified Product Lyophilization->Purified_Product

Caption: Workflow for the HPLC purification of this compound derivatives.

Data Summary

The following table provides a summary of typical starting parameters and expected outcomes for the HPLC purification. These values should be considered as a starting point and may require optimization for specific derivatives.

ParameterRecommended Value / RangeRationale / Comment
Stationary Phase C18 Silica GelGood retention and selectivity for a wide range of organic molecules.
Column Dimensions 10-50 mm ID x 150-250 mm LPreparative scale purification.
Particle Size 5-10 µmStandard for preparative HPLC, balancing efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for basic compounds.[1][2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[2]
Gradient 5-95% B over 30 minA broad gradient is a good starting point for method development.[4]
Flow Rate Dependent on column ID (e.g., 4-5 mL/min for 10 mm ID)Should be optimized for column dimensions to ensure efficient separation.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds; λmax provides higher sensitivity.
Expected Purity >95%Dependent on the complexity of the crude mixture and optimization of the method.
Expected Recovery 60-90%Can be affected by compound stability, solubility, and the number of purification cycles.

References

Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-5-fluoroquinoxaline is a crucial building block in medicinal chemistry and drug development. Its substituted quinoxaline scaffold is a key component in a variety of pharmacologically active compounds, including kinase inhibitors for anticancer therapies. The strategic placement of the bromo and fluoro groups allows for diverse downstream functionalization, making it a valuable intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be scalable, efficient, and reproducible for research and development purposes.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a classical and robust condensation reaction. The primary starting materials are 4-Bromo-2-fluoro-6-nitroaniline, which is first reduced to the corresponding diamine, followed by condensation with glyoxal. This two-step, one-pot approach is amenable to large-scale production.

Experimental Protocols

Step 1: Reduction of 4-Bromo-2-fluoro-6-nitroaniline to 4-Bromo-6-fluoro-1,2-phenylenediamine

This initial step involves the reduction of the nitro group to an amine, yielding the key diamine intermediate.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.

  • 4-Bromo-2-fluoro-6-nitroaniline

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Toluene

  • Filter press

  • Vacuum oven

Procedure:

  • Charge the 100 L reactor with 4-Bromo-2-fluoro-6-nitroaniline (5.0 kg, 1.0 eq).

  • Add deionized water (25 L) and iron powder (6.0 kg, 5.0 eq).

  • Begin vigorous stirring and add a solution of ammonium chloride (0.5 kg in 2.5 L of deionized water) portion-wise over 30 minutes.

  • Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to 50 °C and add toluene (25 L).

  • Stir for 30 minutes, then filter the hot solution through a pad of celite using a filter press to remove the iron salts.

  • Wash the filter cake with hot toluene (2 x 5 L).

  • Transfer the combined filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (10 L), dry over anhydrous sodium sulfate, and filter.

  • The resulting solution of 4-Bromo-6-fluoro-1,2-phenylenediamine in toluene is used directly in the next step.

Step 2: Condensation with Glyoxal to Yield this compound

This step involves the cyclization of the diamine intermediate with glyoxal to form the final quinoxaline ring system.

Materials and Equipment:

  • The toluene solution of 4-Bromo-6-fluoro-1,2-phenylenediamine from Step 1.

  • Glyoxal (40% solution in water)

  • Methanol

  • Activated carbon

  • Crystallization vessel

  • Centrifuge or filtration setup

  • Vacuum oven

Procedure:

  • To the toluene solution of 4-Bromo-6-fluoro-1,2-phenylenediamine, add methanol (10 L).

  • Cool the mixture to 10-15 °C.

  • Slowly add glyoxal (40% solution in water, 1.1 eq) to the reaction mixture over 1 hour, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by HPLC for the disappearance of the diamine.

  • Upon completion, add activated carbon (0.25 kg) and stir for 30 minutes.

  • Filter the mixture through a celite pad to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

  • Cool the concentrated solution to 0-5 °C and stir for 2 hours to induce crystallization.

  • Isolate the precipitated solid by filtration or centrifugation.

  • Wash the solid with cold methanol (2 x 2 L).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Data Presentation

ParameterStep 1: ReductionStep 2: Condensation & PurificationOverall
Starting Material 4-Bromo-2-fluoro-6-nitroaniline (5.0 kg)4-Bromo-6-fluoro-1,2-phenylenediamine (in situ)4-Bromo-2-fluoro-6-nitroaniline (5.0 kg)
Key Reagents Iron powder, NH₄ClGlyoxal (40% aq. solution)-
Solvents Water, TolueneToluene, Methanol-
Reaction Temperature 80-85 °C10-20 °C to Room Temperature-
Reaction Time 4-6 hours3-4 hours-
Typical Yield (Intermediate used in situ)80-85% (from 4-Bromo-2-fluoro-6-nitroaniline)80-85%
Purity (by HPLC) ->98%>98%
Final Product Weight -Approx. 3.9 - 4.1 kgApprox. 3.9 - 4.1 kg

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation & Purification A 4-Bromo-2-fluoro-6-nitroaniline B Fe / NH4Cl H2O, Toluene A->B C Reaction at 80-85°C B->C D Workup & Filtration C->D E 4-Bromo-6-fluoro-1,2-phenylenediamine (in Toluene solution) D->E F Glyoxal (40% aq.) Methanol E->F G Reaction at 10-20°C F->G H Purification with Activated Carbon G->H I Crystallization H->I J This compound (Final Product) I->J

Caption: Workflow for the large-scale synthesis of this compound.

Signaling_Pathway_Analogy A Starting Material (4-Bromo-2-fluoro-6-nitroaniline) B Reduction A->B Step 1 C Intermediate (4-Bromo-6-fluoro-1,2-phenylenediamine) B->C D Condensation C->D Step 2 E Final Product (this compound) D->E

Caption: Logical relationship of the two-step synthesis process.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 7-Bromo-5-fluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging, often resulting in low yields?

A1: The Suzuki coupling of this compound can be challenging due to the electronic properties of the substrate. The quinoxaline core is an electron-deficient heterocycle, and the presence of an additional electron-withdrawing fluorine atom can further deactivate the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.[1][2] Furthermore, the nitrogen atoms in the quinoxaline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most common side reactions observed in the Suzuki coupling of this compound?

A2: The two most prevalent side reactions that lead to low yields are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing the boron functionality with a hydrogen atom.[3][4][5][6] This is often promoted by aqueous basic conditions and is more pronounced with electron-deficient or sterically hindered boronic acids.[4][5]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct.[7][8] The presence of oxygen in the reaction mixture is a major contributor to homocoupling, as it can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[8]

Q3: How does the fluorine substituent at the 5-position influence the reaction?

A3: The electron-withdrawing nature of the fluorine atom at the 5-position further reduces the electron density of the quinoxaline ring system. This can make the oxidative addition of the C-Br bond to the palladium(0) catalyst more difficult, which is often the rate-limiting step in the catalytic cycle.[1][2]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:

Potential Cause Recommended Solution Rationale
Inactive Catalyst Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos).[1][9][10]Buchwald-type ligands are known to facilitate the oxidative addition of challenging aryl halides and stabilize the active palladium species.[1][10]
Insufficient Temperature Increase the reaction temperature in increments of 10-20 °C.Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the deactivated C-Br bond.
Inappropriate Base Screen different bases. A stronger base like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃.[11]The base is crucial for activating the boronic acid for transmetalation. The optimal base can vary depending on the specific substrates and solvent.[11]
Poor Solvent Choice Try a different solvent system. Aprotic polar solvents like dioxane, DMF, or toluene with a small amount of water are commonly used.[12]The solvent can influence catalyst solubility, reaction kinetics, and the effectiveness of the base.
Issue 2: Significant Formation of Side Products (Protodeboronation and Homocoupling)

If your desired product is contaminated with significant amounts of protodeboronated arene or homocoupled biaryl, the following adjustments can be made:

Side Product Potential Cause Recommended Solution Rationale
Protodeboronation Unstable boronic acid; presence of excess water.Use a more stable boronic ester (e.g., pinacol boronate) instead of the boronic acid.[4] Ensure anhydrous conditions if compatible with the chosen base.Boronic esters are generally more stable towards protodeboronation than their corresponding acids.[4]
Homocoupling Presence of oxygen; use of a Pd(II) precatalyst.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[8] Use a Pd(0) source like Pd(PPh₃)₄.Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[8] A Pd(0) source bypasses the need for in-situ reduction, which can be a source of homocoupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a generalized protocol and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if using a precatalyst like Pd(OAc)₂, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate1 Ar-Pd(II)L2-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OR)2 pd_intermediate2 Ar-Pd(II)L2-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OR)2 (this compound) base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_catalyst Optimize Catalyst/Ligand low_conversion->optimize_catalyst increase_temp Increase Temperature low_conversion->increase_temp screen_base Screen Bases low_conversion->screen_base check_side_products Analyze Side Products high_conversion->check_side_products end Improved Yield optimize_catalyst->end increase_temp->end screen_base->end protodeboronation Protodeboronation check_side_products->protodeboronation Present homocoupling Homocoupling check_side_products->homocoupling Present use_boronate_ester Use Boronate Ester protodeboronation->use_boronate_ester degas_reaction Thoroughly Degas homocoupling->degas_reaction use_pd0 Use Pd(0) Source homocoupling->use_pd0 use_boronate_ester->end degas_reaction->end use_pd0->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Optimization_Logic start Optimizing Suzuki Coupling of This compound catalyst_system Catalyst System Selection start->catalyst_system base_selection Base Selection start->base_selection reaction_conditions Reaction Conditions start->reaction_conditions ligand Ligand: Bulky, Electron-Rich (e.g., SPhos, XPhos) catalyst_system->ligand palladium Palladium Source: Pd(0) or active Pd(II) precatalyst catalyst_system->palladium base_type Base Type: Screen inorganic bases (K3PO4, Cs2CO3, K2CO3) base_selection->base_type solvent Solvent: Anhydrous aprotic (Dioxane, Toluene, DMF) reaction_conditions->solvent temperature Temperature: 80-120 °C reaction_conditions->temperature atmosphere Atmosphere: Strict Inert (Ar/N2) reaction_conditions->atmosphere

Caption: Key parameters for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-5-fluoroquinoxaline. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, the reaction typically involves the cyclization of 4-Bromo-2-fluoro-1,2-phenylenediamine with a glyoxal equivalent, such as glyoxal (CHOCHO) or 2,3-dihydroxy-1,4-dioxane.

Q2: What are the potential side products I should be aware of during the synthesis?

Several side products can form depending on the reaction conditions and the purity of the starting materials. The most common include:

  • Isomeric Quinoxalines: If the starting diamine is unsymmetrical, as is the case with 4-Bromo-2-fluoro-1,2-phenylenediamine, there is a possibility of forming isomeric quinoxaline products.

  • Benzimidazole Derivatives: Formation of benzimidazoles can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[1]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent, can lead to the formation of N-oxides.[1]

  • Polymeric Materials: Glyoxal and its equivalents can be prone to polymerization, especially under certain pH and temperature conditions.

  • Incomplete Cyclization Products: In some cases, the reaction may not go to completion, leaving behind unreacted starting materials or partially cyclized intermediates.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation is crucial for achieving a high yield of the desired product. Here are some key strategies:

  • Purity of Starting Materials: Ensure the high purity of both the 4-Bromo-2-fluoro-1,2-phenylenediamine and the glyoxal equivalent. It is advisable to check the purity of the dicarbonyl compound using techniques like NMR or GC-MS before use.[1]

  • Control of Reaction Conditions: Carefully control the reaction temperature, time, and pH. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of N-oxides.[1]

  • Stoichiometry: Use the correct stoichiometric ratio of the reactants to ensure complete conversion and minimize unreacted starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Purify starting materials before use. - Optimize reaction temperature, time, and solvent. Consider a catalyst if applicable.
Presence of an Isomeric Product - Lack of regioselectivity in the cyclization of the unsymmetrical diamine.- This is often inherent to the starting materials. Focus on efficient purification methods like column chromatography or preparative HPLC to separate the isomers.
Detection of Benzimidazole Impurity - Contamination of the 1,2-dicarbonyl compound with an aldehyde.- Purify the dicarbonyl reagent by recrystallization or chromatography before the reaction.[1] - Store the dicarbonyl compound under appropriate conditions to prevent degradation.
Formation of a Colored Impurity (Potentially N-oxide) - Over-oxidation of the quinoxaline product.- Avoid harsh oxidizing agents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[1]
Difficult Purification - Presence of multiple, closely related impurities. - Polymeric byproducts.- Utilize high-resolution purification techniques such as preparative HPLC. - For polymeric materials, precipitation and filtration prior to chromatographic purification may be effective.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Dissolution of Diamine: Dissolve 4-Bromo-2-fluoro-1,2-phenylenediamine in a suitable solvent, such as ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add a stoichiometric equivalent of a glyoxal source (e.g., 2,3-dihydroxy-1,4-dioxane).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the this compound.

Visualizations

Reaction Pathway and Potential Side Products

G cluster_reactants Reactants cluster_products Products 4-Bromo-2-fluoro-1,2-phenylenediamine 4-Bromo-2-fluoro-1,2-phenylenediamine This compound This compound 4-Bromo-2-fluoro-1,2-phenylenediamine->this compound Condensation Isomeric Quinoxaline Isomeric Quinoxaline 4-Bromo-2-fluoro-1,2-phenylenediamine->Isomeric Quinoxaline Lack of Regioselectivity Glyoxal Glyoxal Glyoxal->this compound Glyoxal->Isomeric Quinoxaline Benzimidazole Benzimidazole Glyoxal->Benzimidazole Aldehyde Impurity Polymer Polymer Glyoxal->Polymer Polymerization N-oxide N-oxide This compound->N-oxide Oxidation

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

G cluster_start cluster_analysis Analysis cluster_decision Decision cluster_troubleshooting Troubleshooting cluster_end Start Experiment Start Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Decision Low Yield or Impurities? Analysis->Decision CheckPurity Check Starting Material Purity Decision->CheckPurity Yes End Pure Product Decision->End No OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purification Refine Purification Strategy OptimizeConditions->Purification Purification->Analysis Re-run Experiment

Caption: A workflow for troubleshooting synthesis issues.

References

optimizing base and solvent for 7-Bromo-5-fluoroquinoxaline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reactions involving 7-Bromo-5-fluoroquinoxaline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most prevalent cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in medicinal chemistry for the synthesis of complex aromatic structures.

Q2: How do the electronic properties of this compound influence its reactivity?

A2: The quinoxaline ring system is inherently electron-deficient. The presence of a fluorine atom further withdraws electron density, making the carbon-bromine bond more susceptible to oxidative addition by a palladium(0) catalyst. This enhanced reactivity can be advantageous but may also lead to a higher propensity for side reactions if not properly controlled.

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction with this compound?

A3: For a successful Suzuki-Miyaura coupling, careful consideration should be given to the choice of palladium catalyst and ligand, the base, and the solvent system. The reaction temperature and duration are also critical parameters that require optimization.

Q4: Which bases are typically recommended for Buchwald-Hartwig amination with this compound?

A4: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures.

Q5: How can I monitor the progress of my reaction involving this compound?

A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting material and the appearance of the product spot/peak. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying any side products.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalystEnsure the palladium catalyst is not degraded. Use a pre-catalyst or activate the catalyst in situ.
Ineffective baseThe base is crucial for activating the boronic acid.[1] Consider switching to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄) or ensure the base is anhydrous if required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C. The optimal temperature for Suzuki couplings is often between 80-110 °C.
Poor solvent choiceThe solvent mixture can significantly impact the reaction. A common system is a mixture of an organic solvent like toluene, dioxane, or THF with water to facilitate the dissolution of the inorganic base.
Homocoupling of Boronic Acid Presence of oxygenDegas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2]
Inappropriate palladium sourceSome palladium(II) sources can promote homocoupling. Using a Pd(0) source or a pre-catalyst can mitigate this issue.[2]
Protodeborylation of Boronic Acid Presence of water or acidUse anhydrous solvents and reagents. If an aqueous base is used, minimize the reaction time.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Product Yield Inappropriate ligandThe choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, BINAP) to find the optimal one for your specific amine coupling partner.
Steric hindranceIf either the amine or the quinoxaline substrate is sterically hindered, a bulkier ligand may be required to facilitate the reaction.
Base incompatibilityThe base may not be strong enough to deprotonate the amine.[3] Consider using a stronger base like NaOtBu or LHMDS. However, be mindful of base-sensitive functional groups.[4]
Side Product Formation Hydrodehalogenation (replacement of Br with H)This can occur if the reaction temperature is too high or the reaction is run for too long. Optimize the reaction time and temperature.
Catalyst decompositionHigh temperatures can lead to catalyst decomposition. Ensure the reaction temperature does not exceed the stability limit of the catalyst-ligand complex.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or boronate ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., toluene/H₂O, dioxane/H₂O, or THF/H₂O).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or HPLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir for 12-24 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim BaseX X⁻ + Base-H⁺ Transmetalation->BaseX X⁻ RedElim->Pd0 Product (Ar-Ar') Product Ar-Ar' RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Ar-Pd(II)(Br)(R₂NH)) OxAdd->AmineCoord Deprotonation Deprotonation (Ar-Pd(II)-NR₂) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim BaseH Base-H⁺ + Br⁻ Deprotonation->BaseH RedElim->Pd0 Product (Ar-NR₂) Product Ar-NR₂ RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine R₂NH Amine->AmineCoord R₂NH Base Base Base->Deprotonation Base

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Quinoxaline, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heating 4. Heat to Temperature catalyst->heating monitoring 5. Monitor Progress (TLC, HPLC, GC-MS) heating->monitoring quench 6. Cool & Quench monitoring->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling.

References

Technical Support Center: Purification of Fluorinated Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated quinoxaline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the unique challenges presented by these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated quinoxaline isomers?

The main challenge lies in the similar physicochemical properties of positional isomers. The introduction of fluorine atoms can alter the polarity, solubility, and crystal packing of quinoxaline derivatives, often making isomers with different fluorine substitution patterns difficult to separate using standard purification techniques.[1][2] These isomers may exhibit very similar retention times in chromatography and comparable solubilities in common solvents.

Q2: Which purification techniques are most effective for separating fluorinated quinoxaline isomers?

The most common and effective techniques for separating fluorinated quinoxaline isomers are:

  • Preparative High-Performance Liquid Chromatography (HPLC): Often the most powerful technique for separating closely related isomers.[2]

  • Flash Column Chromatography: Effective when there is a discernible difference in polarity between the isomers.[1]

  • Recrystallization: Can be successful if a solvent system is found that selectively crystallizes one isomer, leaving the other in solution.

The choice of method depends on the specific isomers, the scale of the purification, and the available equipment. A decision workflow for selecting the appropriate purification strategy is outlined below.

Q3: How does the position of the fluorine atom affect the separation of isomers?

The position of the fluorine atom can significantly influence the electronic properties, dipole moment, and intermolecular interactions of the quinoxaline ring system. These differences can be exploited for separation. For instance, isomers with fluorine atoms in different positions may exhibit subtle differences in their interaction with chromatographic stationary phases or in their crystal lattice energies, which can be leveraged for separation by HPLC or recrystallization, respectively.

Q4: Are there specialized HPLC columns that are better suited for separating fluorinated compounds?

Yes, HPLC columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer enhanced selectivity for fluorinated analytes.[3][4] These columns can provide different retention mechanisms compared to standard C18 columns, including dipole-dipole, π-π, and ion-exchange interactions, which can be advantageous for separating closely related fluorinated isomers.[3][4]

Troubleshooting Guides

Preparative HPLC Purification
Problem Possible Cause Solution
Poor or no separation of isomers Mobile phase is not optimized for selectivity.- Screen different solvent systems (e.g., acetonitrile/water vs. methanol/water).- Adjust the mobile phase additives (e.g., trifluoroacetic acid, formic acid) to improve peak shape and resolution.- Consider using a different stationary phase, such as a PFP column, which can offer alternative selectivity for fluorinated compounds.[3][4]
Gradient slope is too steep.- Employ a shallower gradient to increase the separation window between closely eluting peaks.[2]
Peak tailing Secondary interactions with the stationary phase.- Add a small amount of an amine modifier like triethylamine to the mobile phase if the compounds are basic.- Ensure the sample is fully dissolved in the mobile phase before injection.
Low recovery of purified compound Compound precipitation on the column.- Ensure the sample is fully dissolved in the injection solvent.- Inject a smaller volume or a more dilute sample.
Adsorption to the stationary phase.- Modify the mobile phase to improve elution.- Consider a different stationary phase.
Flash Column Chromatography
Problem Possible Cause Solution
Isomers co-elute Solvent system lacks sufficient selectivity.- Perform a thorough TLC analysis to find a solvent system where the difference in Rf values (ΔRf) between the isomers is maximized, ideally greater than 0.1.[2]- Use a slow, shallow gradient during elution.[1]
Column is overloaded.- Reduce the amount of crude material loaded onto the column.
Streaking of spots on TLC and column Compound is too polar for the solvent system or interacting strongly with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to suppress interactions with the silica.[1]
Target compound has a very low Rf value (close to 0) The eluent is not polar enough.- Gradually increase the proportion of the more polar solvent in your mobile phase. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[1][5]
Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling The compound is too soluble in the chosen solvent.- Try a less polar solvent or a solvent mixture.- Concentrate the solution by slowly evaporating some of the solvent.
The solution is not saturated.- Reduce the amount of solvent used for dissolution.
Oiling out instead of crystallization The compound is precipitating too quickly from a supersaturated solution, or the melting point of the solid is lower than the boiling point of the solvent.- Use a larger volume of solvent and allow for slower cooling.- Try a lower-boiling point solvent.- Add a co-solvent in which the compound is less soluble to induce crystallization.
Poor recovery of purified material The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurities co-crystallize with the product Impurities have similar solubility profiles to the target compound.- Perform a second recrystallization using a different solvent system.- Consider a pre-purification step using flash chromatography to remove the bulk of the impurities.

Experimental Protocols

Protocol 1: Purification of Fluorinated Quinoxaline Isomers by Preparative HPLC

This protocol provides a general guideline for separating fluorinated quinoxaline isomers. Optimization will be required for specific isomer pairs.

1. Analytical Method Development:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a PFP column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid

    • B: Acetonitrile or Methanol

  • Gradient: Run a scouting gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, monitor at a wavelength where the isomers have strong absorbance (e.g., 254 nm, 280 nm).

  • Objective: Identify a mobile phase and column combination that provides baseline or near-baseline separation of the isomers.

2. Preparative Method Scale-Up:

  • Column: Use a preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 150 mm, 5 µm).

  • Mobile Phase: Same as the optimized analytical method.

  • Gradient: Adjust the gradient time and flow rate based on the column dimensions to maintain the same separation.

  • Flow Rate: Scale the flow rate according to the column cross-sectional area.

  • Injection: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase) and inject onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peaks corresponding to each isomer.

  • Post-Purification: Combine the fractions containing the pure isomer, and remove the solvent under reduced pressure.

Protocol 2: Purification of Fluorinated Quinoxaline Isomers by Flash Column Chromatography

1. TLC Method Development:

  • Stationary Phase: Standard silica gel TLC plates.

  • Mobile Phase: Screen various solvent systems of differing polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Objective: Find a solvent system that gives a good separation between the two isomers with the target isomer having an Rf value between 0.2 and 0.4.[1]

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel.[1]

  • Elution: Begin elution with the mobile phase determined from the TLC analysis. If the separation is not optimal, a shallow gradient of increasing polarity can be employed.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

1. Solvent Screening:

  • In separate small test tubes, add a few milligrams of the crude isomer mixture.

  • Add a small amount of a single solvent (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, or mixtures such as ethanol/water) to each tube.

  • Heat the tubes to dissolve the solid.

  • Allow the tubes to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields crystals of one isomer while the other remains in solution.

2. Recrystallization Procedure:

  • Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystallized isomer.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

  • The mother liquor can be concentrated to recover the other isomer, which may require further purification.

Data Summary

Technique Typical Purity Achieved Typical Recovery Throughput Cost Key Considerations
Preparative HPLC >98%60-90%Low to MediumHighBest for difficult separations; requires specialized equipment.[2]
Flash Chromatography 90-98%70-95%Medium to HighMediumRequires a significant difference in polarity between isomers (ΔRf > 0.1).[2]
Recrystallization >99% (for the crystallized isomer)VariableHighLowHighly dependent on finding a suitable solvent system; may not be effective for all isomer pairs.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Fluorinated Quinoxaline Isomer Mixture tlc TLC Analysis crude_product->tlc column_chrom Flash Column Chromatography tlc->column_chrom ΔRf > 0.1 hplc Preparative HPLC tlc->hplc ΔRf < 0.1 recrystallization Recrystallization tlc->recrystallization Crystalline Solid pure_isomers Isolated Pure Isomers column_chrom->pure_isomers hplc->pure_isomers recrystallization->pure_isomers

Caption: Decision workflow for selecting a purification strategy.

troubleshooting_hplc cluster_troubleshooting Troubleshooting Steps start Poor Isomer Separation in Preparative HPLC check_gradient Is the gradient shallow enough? start->check_gradient change_solvent Change Mobile Phase (e.g., ACN to MeOH) check_gradient->change_solvent Yes end Improved Separation check_gradient->end No, make it shallower change_column Use a Different Column (e.g., PFP) change_solvent->change_column change_column->end

Caption: Troubleshooting logic for poor HPLC separation of isomers.

References

Technical Support Center: 7-Bromo-5-fluoroquinoxaline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling side reactions during cross-coupling experiments with 7-Bromo-5-fluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions?

A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other. In the case of reactions involving this compound, this can manifest as the formation of a bi-quinoxaline dimer (from two molecules of this compound) or a dimer of the other coupling partner (e.g., boronic acid in Suzuki coupling or terminal alkyne in Sonogashira coupling).

Q2: Why is this compound prone to homocoupling?

A2: As an electron-deficient heteroaromatic halide, this compound can be highly reactive. This reactivity can sometimes favor side reactions like homocoupling, particularly under conditions that are not fully optimized. Factors such as the choice of catalyst, ligand, base, and the presence of oxygen can all influence the extent of homocoupling.

Q3: What are the general strategies to minimize homocoupling?

A3: Key strategies to minimize homocoupling across different types of cross-coupling reactions include:

  • Rigorous exclusion of oxygen: Degassing solvents and running reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial, as oxygen can promote oxidative dimerization, a common pathway for homocoupling.

  • Ligand selection: Employing bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling pathway and suppress side reactions.

  • Optimization of reaction conditions: Careful control of temperature, reaction time, and concentration of reactants can favor the cross-coupling reaction over homocoupling.

  • Appropriate base selection: The choice of base can significantly impact the reaction outcome. It is important to screen different bases to find the one that promotes the desired reaction without inducing side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of the homocoupled biaryl product from the boronic acid reagent.

Troubleshooting Workflow:

Suzuki_Troubleshooting start High Homocoupling in Suzuki Reaction check_oxygen 1. Check for Oxygen start->check_oxygen degas Degas solvents thoroughly (e.g., sparge with Ar/N2) check_oxygen->degas Action check_reagents 2. Evaluate Reagents degas->check_reagents Next Step use_fresh_boronic_acid Use high-purity boronic acid or a boronate ester check_reagents->use_fresh_boronic_acid Action adjust_equivalents Use a slight excess of This compound (e.g., 1.1 equiv) use_fresh_boronic_acid->adjust_equivalents Also consider optimize_conditions 3. Optimize Conditions adjust_equivalents->optimize_conditions Next Step ligand_screening Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) optimize_conditions->ligand_screening Action base_screening Test different bases (e.g., K2CO3, K3PO4, Cs2CO3) ligand_screening->base_screening Also screen lower_temp Lower reaction temperature base_screening->lower_temp Also try solution Reduced Homocoupling lower_temp->solution Outcome Buchwald_Troubleshooting start Side Reactions in Buchwald-Hartwig check_ligand 1. Evaluate Ligand start->check_ligand use_bulky_ligand Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) check_ligand->use_bulky_ligand Action check_base 2. Check Base use_bulky_ligand->check_base Next Step strong_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) check_base->strong_base Action weaker_base For sensitive substrates, try weaker bases (e.g., Cs2CO3, K3PO4) strong_base->weaker_base Alternative optimize_conditions 3. Optimize Conditions weaker_base->optimize_conditions Next Step lower_temp Lower reaction temperature optimize_conditions->lower_temp Action check_solvent Ensure anhydrous, degassed solvent (e.g., Toluene, Dioxane) lower_temp->check_solvent Also ensure solution Increased Yield of Desired Amine check_solvent->solution Outcome Sonogashira_Troubleshooting start High Alkyne Homocoupling copper_free 1. Implement Copper-Free Conditions start->copper_free pd_catalyst_only Use a suitable Pd catalyst without a Cu(I) co-catalyst copper_free->pd_catalyst_only Action check_atmosphere 2. Ensure Anaerobic Environment pd_catalyst_only->check_atmosphere Next Step degas Thoroughly degas all solvents and reagents check_atmosphere->degas Action optimize_conditions 3. Optimize Conditions degas->optimize_conditions Next Step slow_addition Slowly add the terminal alkyne via syringe pump optimize_conditions->slow_addition Action base_choice Use an appropriate amine base (e.g., Et3N, DIPEA) slow_addition->base_choice Also consider solution Minimized Homocoupling base_choice->solution Outcome

troubleshooting poor reactivity of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-5-fluoroquinoxaline. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this versatile quinoxaline building block in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for anticancer drug discovery. Its structure allows for selective functionalization at the bromine-bearing position, enabling the exploration of structure-activity relationships.

Q2: Which cross-coupling reactions are typically performed with this substrate?

The most common and effective cross-coupling reactions for this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are pivotal for introducing a wide range of molecular diversity.

Q3: Why am I observing low reactivity or no product formation in my cross-coupling reaction?

Poor reactivity of this compound can be attributed to several factors. The quinoxaline ring is electron-deficient, which can influence the oxidative addition step in the catalytic cycle. Additionally, the fluorine substituent can modulate the electronic properties of the molecule. Key factors to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature.

Q4: What are the common side products I should be aware of?

Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the boronic acid or ester (in Suzuki coupling), and protodeborylation of the boronic acid reagent. Optimizing reaction conditions can help minimize these undesired pathways.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low or No Yield of the Desired Biaryl Product

A low yield in the Suzuki coupling of this compound is a frequent challenge. The following troubleshooting guide provides a systematic approach to identify and resolve the underlying issues.

graph Troubleshooting_Suzuki { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

start [label="Low/No Yield in Suzuki Coupling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Evaluate Catalyst/Ligand System", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Optimize Base Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Screen Solvents", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Adjust Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Check Boronic Acid/Ester Stability", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst_sol [label="Solution: Use electron-rich, bulky\nphosphine ligands (e.g., XPhos, SPhos)\nwith a suitable Pd source (e.g., Pd₂(dba)₃).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; base_sol [label="Solution: Screen bases like K₂CO₃, Cs₂CO₃,\nor K₃PO₄. The choice is substrate-dependent.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_sol [label="Solution: Common solvents include dioxane,\nTHF, and DMF, often with water.\nEnsure adequate solubility.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; temperature_sol [label="Solution: While some reactions work at RT,\nheating (80-120 °C) is often required.\nConsider microwave irradiation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid_sol [label="Solution: Use stable boronic esters\n(e.g., pinacol esters) to prevent\nprotodeboronation.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> catalyst; start -> base; start -> solvent; start -> temperature; start -> boronic_acid;

catalyst -> catalyst_sol [style=dashed]; base -> base_sol [style=dashed]; solvent -> solvent_sol [style=dashed]; temperature -> temperature_sol [style=dashed]; boronic_acid -> boronic_acid_sol [style=dashed]; }

Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.

Optimized Conditions for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. These may require further optimization depending on the specific boronic acid or ester used.

ParameterRecommended Conditions
Palladium Source Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand XPhos, SPhos, or RuPhos (1.2-2.4 equivalents relative to Pd)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF/H₂O (4:1)
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low or No Yield of the Desired Arylamine Product

The Buchwald-Hartwig amination of this compound can also be challenging. Below is a guide to troubleshoot common issues.

graph Troubleshooting_Buchwald { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=11];

start [label="Low/No Yield in Buchwald-Hartwig Amination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Assess Catalyst/Ligand Combination", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Select an Appropriate Base", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Investigate Solvent Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Modify Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Consider Amine Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst_sol [label="Solution: Use Buchwald ligands (e.g., XPhos, RuPhos)\nwith a suitable Pd source (e.g., Pd(OAc)₂).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; base_sol [label="Solution: Strong, non-nucleophilic bases like\nNaOtBu, K₂CO₃, or Cs₂CO₃ are effective.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_sol [label="Solution: Anhydrous, non-polar solvents like\ntoluene or dioxane are generally preferred.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; temperature_sol [label="Solution: Reactions are typically heated\n(80-110 °C) to ensure completion.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; amine_sol [label="Solution: Less nucleophilic amines may require\nmore forcing conditions (higher temperature,\nstronger base).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> catalyst; start -> base; start -> solvent; start -> temperature; start -> amine;

catalyst -> catalyst_sol [style=dashed]; base -> base_sol [style=dashed]; solvent -> solvent_sol [style=dashed]; temperature -> temperature_sol [style=dashed]; amine -> amine_sol [style=dashed]; }

Caption: Troubleshooting workflow for low-yielding Buchwald-Hartwig amination reactions.

Optimized Conditions for Buchwald-Hartwig Amination

The following table provides recommended starting conditions for the Buchwald-Hartwig amination of this compound.

ParameterRecommended Conditions
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-5 mol%)
Ligand XPhos, RuPhos, or BINAP (1.2-2.4 equivalents relative to Pd)
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equivalents)
Solvent Anhydrous Toluene or Dioxane
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the chosen base (e.g., NaOtBu, 1.4 mmol), followed by the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Technical Support Center: Reactivity of the Fluoro-Bromoquinoxaline Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with fluorinated bromoquinoxaline derivatives. The information is tailored for professionals in chemical synthesis and drug development to anticipate and resolve challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

FAQ 1: How does a fluorine substituent fundamentally alter the reactivity of a bromoquinoxaline core?

The introduction of a fluorine atom to the bromoquinoxaline core has a significant and dual electronic influence. Its primary effects are rooted in its strong electronegativity.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): Fluorine is a strong electron-withdrawing group via the inductive effect. This effect makes the aromatic ring electron-deficient and, therefore, more susceptible to attack by nucleophiles.[1][2] Consequently, SNAr reactions are generally faster on fluoro-bromoquinoxalines compared to their non-fluorinated counterparts.[1][3]

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The same electron-withdrawing nature that activates the ring for nucleophilic attack deactivates it for electrophilic attack.[4][5] Electrophiles react more readily with electron-rich aromatic systems. Therefore, reactions like nitration or halogenation on the fluoro-bromoquinoxaline core are typically slower and require harsher conditions than on unsubstituted quinoxaline.[4]

  • Influence on Metal-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the primary reaction site is the carbon-bromine bond. The fluorine atom's electron-withdrawing effect can influence the electronic properties of the C-Br bond, which may affect the kinetics of the catalytic cycle, particularly the oxidative addition step.

Table 1: Summary of Fluorine's Impact on Bromoquinoxaline Reactivity
Reaction TypeEffect of Fluorine SubstituentPrimary Reason
Nucleophilic Aromatic Substitution (SNAr) Rate AcceleratingStrong inductive electron withdrawal stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1][6]
Electrophilic Aromatic Substitution (SEAr) Rate Retarding & DirectingInductive electron withdrawal deactivates the ring towards electrophilic attack. Directs incoming electrophiles to ortho and para positions relative to the fluorine.[5]
Palladium-Catalyzed Cross-Coupling Minor Electronic InfluenceThe primary reactive site is the C-Br bond. Fluorine's electron-withdrawing effect can modulate the reactivity of the C-Br bond but does not participate directly.
FAQ 2: In an SNAr reaction with a fluoro-bromoquinoxaline, which halogen is substituted? Why is the reaction often faster than on bromoquinoxaline alone?

In a typical Nucleophilic Aromatic Substitution (SNAr) reaction, the bromine atom is the preferred leaving group . While fluorine is a very poor leaving group in SN1 and SN2 reactions due to the strength of the C-F bond, the mechanism of SNAr is different.[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][7]

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast.[6]

The reaction is faster on the fluorinated core because fluorine's potent electron-withdrawing inductive effect strongly stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step.[1][6] This stabilization lowers the activation energy of the reaction, leading to a significant rate increase.[6] The leaving group ability (F > Cl > Br > I) in SNAr is inverted compared to SN2 reactions because the rate is governed by the addition step, not the elimination step.[7]

SNAr_Mechanism cluster_start cluster_step1 Step 1: Addition (Rate-Determining) cluster_step2 Step 2: Elimination (Fast) Start Fluoro-Bromoquinoxaline + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Negative charge stabilized by F) Start->Meisenheimer k1 (slow) Product Substituted Product + Bromide (Br⁻) Meisenheimer->Product k2 (fast) Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Coupling Partner, Catalyst, Ligand, & Base B Add Anhydrous Solvent under Inert Atmosphere (N₂/Ar) A->B C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor Progress by TLC or LC-MS C->D E Cool to RT & Quench D->E F Aqueous Workup (e.g., Extraction) E->F G Purify by Column Chromatography F->G

References

Technical Support Center: Catalyst Poisoning in Reactions with 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-5-fluoroquinoxaline in palladium-catalyzed cross-coupling reactions. The focus is on identifying, mitigating, and resolving issues related to catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the quinoxaline core itself. Nitrogen-containing heterocycles are known to act as catalyst poisons for transition metals like palladium.[1][2] The lone pair of electrons on the quinoxaline nitrogen atoms can coordinate strongly to the palladium center, blocking active sites required for the catalytic cycle and leading to the formation of stable, inactive complexes.[1][2] This can result in low yields, stalled reactions, or complete reaction failure.[3]

Q2: What are the common visual indicators of catalyst deactivation or poisoning in my reaction?

A2: Several signs may indicate catalyst deactivation:

  • Stalled Reaction: The reaction begins but stops before the starting material is fully consumed.[3]

  • Low or No Product Yield: The reaction fails to proceed to completion.[3]

  • Color Change: The formation of black, insoluble material, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium catalyst from its active state.[3][4]

  • Inconsistent Results: Experiencing variable yields and reaction times when attempting to repeat the same reaction can point to issues with reagent purity or catalyst sensitivity.[1]

Q3: Which types of cross-coupling reactions are most susceptible to these issues?

A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions are all susceptible to catalyst poisoning by N-heterocyclic substrates like this compound.[3] The efficiency of these reactions often depends heavily on the careful selection of ligands, bases, and reaction conditions to outcompete the poisoning pathway.

Q4: How can the choice of ligand help mitigate catalyst poisoning?

A4: Ligand selection is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2][5] These ligands can stabilize the active palladium center, promote the desired catalytic steps (oxidative addition, reductive elimination) over the deactivating coordination of the quinoxaline nitrogen, and sterically hinder the formation of inactive catalyst-substrate complexes.[1][5]

Troubleshooting Guide

This guide addresses common problems encountered during cross-coupling reactions with this compound.

Problem IDObserved IssuePotential CauseSuggested Solution
CD-01 Reaction fails to start or shows very low conversion from the beginning. Inactive Precatalyst: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst.[4][6]* Use a reliable, commercially available Pd(0) source (e.g., Pd(PPh₃)₄) or a modern Pd(II) precatalyst designed for easy activation. * Ensure the chosen base and solvent system are appropriate for the in-situ reduction of the precatalyst.[7]
Potent Catalyst Poisons in Reagents: Trace impurities in starting materials, solvents, or bases are poisoning the catalyst.[7][8] Common poisons include sulfur, cyanides, and halides.[8][9]* Use high-purity, anhydrous, and properly degassed solvents and reagents.[5] * If sulfur poisoning is suspected, consider using a scavenger or pretreating reagents.[7] * Trace metal impurities in other reagents can also affect the reaction.[10]
CD-02 Reaction starts but stalls before completion. Substrate/Product Poisoning: The quinoxaline nitrogen is progressively deactivating the catalyst over time.[2][4]* Optimize Ligand: Screen bulky, electron-rich ligands (e.g., Buchwald or NHC ligands) to protect the palladium center.[1] * Incremental Addition: Add the this compound substrate slowly over time to maintain its low concentration, minimizing the catalyst's exposure.[2] * Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might be necessary to compensate for the gradual deactivation.[2]
Ligand Degradation: The phosphine ligand is being oxidized or otherwise degraded under the reaction conditions.* Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[2] * Store phosphine ligands under an inert atmosphere to prevent oxidation.[1]
CD-03 Significant formation of palladium black is observed. Catalyst Decomposition/Agglomeration: The catalytic species is unstable under the reaction conditions, leading to precipitation of inactive palladium metal.[4]* Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[4] * Change Ligand: Use a more robust or bidentate ligand (e.g., Xantphos) that can better stabilize the palladium complex and prevent agglomeration.[1]
CD-04 Formation of significant byproducts (e.g., homocoupling). Inefficient Catalytic Cycle: The rate of transmetalation or reductive elimination is slow compared to side reactions.* Base Selection: The choice of base is critical and highly reaction-dependent. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) to find the optimal one for your system.[11] * Solvent Effects: The solvent can significantly influence reaction rates and pathways. Screen different solvents or solvent mixtures (e.g., Dioxane, Toluene, THF, with or without water).[12]

Visualizing the Problem: Catalyst Poisoning and Troubleshooting

The following diagrams illustrate the mechanism of catalyst poisoning and a logical workflow for troubleshooting failed reactions.

catalyst_poisoning Mechanism of Catalyst Poisoning by Quinoxaline cluster_cycle Desired Catalytic Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Inactive Inactive Complex [Pd(0)L_n(Quinoxaline)] Pd0->Inactive Poisoning (Coordination) PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation PdII->Trans + R-M PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R Poison 7-Bromo-5-fluoro- quinoxaline Poison->Inactive

Caption: The quinoxaline nitrogen can intercept the active Pd(0) catalyst, forming a stable, inactive complex and halting the desired catalytic cycle.

troubleshooting_workflow Troubleshooting Workflow for Failed Reactions start Low or No Reaction Yield check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Solvents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions sol_ligand Screen Bulky, Electron-Rich Ligands check_catalyst->sol_ligand sol_precatalyst Use Reliable Precatalyst or Pd(0) Source check_catalyst->sol_precatalyst sol_purity Ensure High Purity & Anhydrous Conditions check_reagents->sol_purity sol_degas Degas Solvents Thoroughly check_reagents->sol_degas sol_temp Optimize Temperature & Time check_conditions->sol_temp sol_base Screen Different Bases check_conditions->sol_base success Reaction Successful sol_ligand->success sol_precatalyst->success sol_purity->success sol_degas->success sol_temp->success sol_base->success

Caption: A logical workflow for diagnosing and solving common issues in cross-coupling reactions involving challenging substrates.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and should be optimized for the specific boronic acid or ester being used.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial or in a glovebox, pre-mix the palladium precatalyst and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent system via syringe.

  • Degassing (Optional but Recommended): If not working in a glovebox, further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

References

workup procedure to remove palladium from 7-Bromo-5-fluoroquinoxaline products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of residual palladium from 7-Bromo-5-fluoroquinoxaline products following palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my this compound product?

Residual palladium from catalytic processes can interfere with subsequent synthetic steps and, more importantly, pose significant safety risks in pharmaceutical applications.[1][2] Regulatory bodies like the FDA and EMA have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[3][4] Furthermore, even trace amounts of palladium can interfere with biological assays, leading to unreliable results.[2][5]

Q2: What are the acceptable limits for palladium in pharmaceutical products?

According to the International Council for Harmonisation (ICH) Q3D guidelines, the permitted daily exposure (PDE) for palladium depends on the route of administration. For oral medications, the limit is typically 10 ppm, while for parenteral (injectable) drugs, a stricter limit of 1 ppm is often applied.[6]

Q3: What are the most common methods for removing palladium?

Several techniques are commonly employed to reduce palladium levels in final products. These include:

  • Adsorption: Using materials like activated carbon or silica gel to bind the palladium.[7][8]

  • Scavenging: Employing specialized reagents, often silica-based or polymer-supported, with functional groups that chelate palladium (e.g., thiols, amines).[9][10][11]

  • Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.[3][7]

  • Extraction: Using aqueous washes with chelating agents to remove palladium salts.[12]

  • Chromatography: Standard silica gel column chromatography can be effective, but often requires a subsequent scavenging step for complete removal.[5][13]

Q4: How do I choose the most suitable palladium removal method for this compound?

The optimal method depends on several factors, including the scale of the reaction, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the stability of your product. The decision tree diagram below can help guide your choice.

G start Start: High Palladium in Crude Product check_solubility Is the product soluble and stable in a suitable solvent? start->check_solubility check_crystallization Is the product a solid that can be recrystallized? check_solubility->check_crystallization No use_scavenger Use a solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). check_solubility->use_scavenger Yes use_carbon Treat with activated carbon. check_solubility->use_carbon Yes try_extraction Consider aqueous wash with a chelating agent (e.g., EDTA). check_solubility->try_extraction Yes, with biphasic system recrystallize Perform recrystallization. Monitor Pd in mother liquor. check_crystallization->recrystallize Yes combine_methods Combine methods: e.g., Carbon treatment followed by recrystallization or scavenging. check_crystallization->combine_methods No final_analysis Analyze for residual palladium (ICP-MS). use_scavenger->final_analysis use_carbon->final_analysis try_extraction->final_analysis recrystallize->final_analysis combine_methods->final_analysis

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

Problem 1: High palladium levels persist after standard silica gel chromatography.
  • Possible Cause: Some palladium species can be relatively nonpolar and may co-elute with your product.[5][13] The nitrogen atoms in the quinoxaline ring may also form stable complexes with palladium, making it difficult to remove by simple chromatography.

  • Solution 1: Incorporate a dedicated scavenging step after chromatography. Treat the column fractions containing your product with a palladium scavenger. Studies have shown that a combination of chromatography followed by a scavenging step is highly effective.[5][13]

  • Solution 2: Optimize your chromatography conditions. Experiment with different solvent systems to increase the polarity difference between your product and the palladium species.[7]

Problem 2: Significant product loss is observed after treatment with activated carbon.
  • Possible Cause: Activated carbon can be non-specific and adsorb your product along with the palladium.[7]

  • Solution 1: Reduce the amount of activated carbon used. Start with a smaller quantity (e.g., 5 wt% relative to your product) and increase if necessary.[7]

  • Solution 2: Change the solvent. The choice of solvent can affect the adsorption of your product. Test different solvents to find one that minimizes product loss.[7]

  • Solution 3: Consider a more selective adsorbent, such as a functionalized silica scavenger, which is designed to specifically target metals.[7]

Problem 3: Recrystallization is not effectively removing palladium.
  • Possible Cause: The palladium species may be co-crystallizing with your product.[3][7]

  • Solution 1: Screen different solvent systems for recrystallization. The goal is to find a solvent in which your product's solubility changes significantly with temperature, while the palladium impurity remains in the mother liquor.[7]

  • Solution 2: Use a combined approach. Perform an initial purification with a scavenger or activated carbon to remove the bulk of the palladium before proceeding with recrystallization.[7]

Data Presentation

The following table summarizes the typical efficiency of various palladium removal techniques. Note that the actual performance can vary depending on the specific reaction conditions and the nature of the palladium species.

MethodStarting Pd Level (ppm)Final Pd Level (ppm)AdvantagesDisadvantages
Silica Gel Chromatography >100050 - 200Removes other impuritiesOften insufficient on its own[5][13]
Activated Carbon >1000<50Inexpensive, effective for many Pd species[8]Potential for product loss[7]
Thiol-Based Scavengers >1000<10High selectivity, very effectiveHigher cost than carbon
Recrystallization ~200<50Can provide very pure productRisk of co-crystallization[7]

Experimental Protocols

General Workflow for Palladium Removal

The diagram below illustrates a typical workflow for the purification of this compound after a palladium-catalyzed reaction.

G A Crude Reaction Mixture B Initial Workup (e.g., Filtration through Celite) A->B C Palladium Removal Step (Scavenger/Carbon) B->C D Filtration to Remove Scavenger/Carbon C->D E Solvent Removal D->E F Final Purification (Chromatography/Recrystallization) E->F G Pure Product (<10 ppm Pd) F->G

Caption: General experimental workflow for palladium removal.

Protocol 1: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[7]

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be monitored to prevent product degradation.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze a sample of the product for residual palladium content using a sensitive technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude or partially purified product in an appropriate solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-4 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (40-60 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter off the scavenger resin and wash it thoroughly with the same solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 7-Bromo-5-fluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7-bromo-5-fluoroquinoxaline derivatives. Due to the limited availability of direct experimental data for this specific class of compounds in publicly accessible domains, this guide presents a detailed projection of their NMR spectra. This projection is based on the analysis of structurally similar fluorinated aromatic and heterocyclic compounds. The guide also contrasts these expected spectral characteristics with experimentally determined data for other medicinally relevant fluorinated heterocycles, namely fluorinated quinolines and benzimidazoles. This approach offers a robust estimation of chemical shifts and coupling constants, serving as a valuable reference for researchers engaged in the synthesis and characterization of novel fluorinated quinoxaline derivatives.

Data Presentation: Comparative 19F NMR Data

The following tables summarize the projected 19F NMR data for a representative this compound derivative and compare it with experimental data for selected fluorinated quinoline and benzimidazole analogues.

Table 1: Projected 19F NMR Data for this compound

Position of FluorineProjected Chemical Shift (δ) in ppmProjected MultiplicityProjected Coupling Constants (J) in Hz
5-F-110 to -125Doublet of doublets (dd)3JF-H6 ≈ 8-10 Hz, 4JF-H8 ≈ 2-4 Hz

Note: The projected data is based on the electronic effects of the bromine and the quinoxaline ring system on the fluorine nucleus. The chemical shift is referenced to an external standard of CFCl₃ (δ = 0.00 ppm).

Table 2: Comparative Experimental 19F NMR Data of Alternative Fluorinated Heterocycles

Compound ClassSpecific DerivativePosition of FluorineExperimental Chemical Shift (δ) in ppmMultiplicityCoupling Constants (J) in Hz
Fluorinated Quinolines6-Fluoroquinoline6-F-118.5Multiplet-
8-Fluoroquinoline8-F-128.2Multiplet-
Fluorinated Benzimidazoles2-(Perfluorooctylthio)benzimidazoleCF₃-81.2Triplet-
CF₂-121.8 to -126.4Multiplets-

Note: Experimental data is sourced from publicly available chemical databases and literature. The specific solvent and reference standard may vary between sources.

Experimental Protocols

A standardized protocol is crucial for the acquisition of high-quality 19F NMR spectra, enabling accurate structural elucidation and meaningful comparisons between different compounds.

Detailed Experimental Protocol for 19F NMR Analysis

  • Sample Preparation:

    • Concentration: Prepare a solution with a concentration of 5-15 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent.

    • Solvent Selection: Choose a deuterated solvent that ensures complete dissolution of the sample. Common choices for similar heterocyclic compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

    • Internal Standard: For precise chemical shift referencing, the use of an internal standard is recommended. While CFCl₃ is the primary reference, its volatility makes it impractical for routine use. A common secondary internal standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.

  • NMR Data Acquisition:

    • Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher, equipped with a multinuclear probe capable of detecting 19F.

    • 19F NMR Parameters:

      • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically employed.

      • Spectral Width: A wide spectral width of approximately 250 ppm, centered around -120 ppm, is recommended for initial experiments to ensure the signal is captured.

      • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

      • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended. For quantitative measurements, a longer delay (5 x T₁) may be necessary to ensure full relaxation of the fluorine nucleus.

      • Number of Scans: Depending on the sample concentration, 64 to 256 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Referencing: Reference the acquired spectrum to the internal or external standard.

    • Phase and Baseline Correction: Perform manual or automatic phase and baseline correction to obtain a clean spectrum.

    • Peak Picking and Integration: Identify all fluorine signals, determine their chemical shifts, and integrate the peak areas if quantitative analysis is required.

    • Coupling Constant Analysis: For coupled spectra (without proton decoupling), measure the coupling constants (J-values) between the fluorine nucleus and neighboring protons or other coupled nuclei. This information is critical for detailed structural assignment.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the 19F NMR analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_standard Add Internal Standard dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer instrument_setup Instrument Setup (Lock & Shim) transfer->instrument_setup acquire_19F Acquire 19F Spectrum (with ¹H decoupling) instrument_setup->acquire_19F acquire_coupled Acquire Coupled 19F Spectrum instrument_setup->acquire_coupled processing Fourier Transform, Phase & Baseline Correction acquire_19F->processing acquire_coupled->processing referencing Reference Spectrum processing->referencing analysis Peak Picking, Integration & J-coupling Analysis referencing->analysis structure Structural Elucidation & Comparison analysis->structure analysis->structure signaling_pathway substituents Substituent Effects (e.g., -Br, -NO₂, -NH₂) electron_density Local Electron Density around Fluorine substituents->electron_density Inductive & Resonance Effects coupling Spin-Spin Coupling (J) substituents->coupling Through-bond effects ring_system Quinoxaline Ring System ring_system->electron_density Aromaticity & N-atom position ring_system->coupling Number of bonds solvent Solvent Polarity & H-bonding solvent->electron_density Intermolecular Interactions shielding Magnetic Shielding/ Deshielding electron_density->shielding chem_shift 19F Chemical Shift (δ) shielding->chem_shift

A Comparative Guide to Quinoxaline-Based Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of quinoxaline-based inhibitors targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), a critical mediator of cellular stress responses. The information presented herein is intended to assist researchers in evaluating the potential of these compounds as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the targeted signaling pathway.

Introduction to ASK1 and Quinoxaline-Based Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[1][2] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[1][2] Upon activation, ASK1 initiates a signaling cascade that activates downstream kinases, primarily JNK and p38 MAPKs, leading to cellular responses such as apoptosis, inflammation, and fibrosis.[1] Consequently, ASK1 has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4]

Quinoxaline derivatives have garnered significant attention as a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities.[5] Recent research has highlighted the potential of substituted quinoxalines as potent and selective inhibitors of various protein kinases, including ASK1.

Comparative Biological Activity of ASK1 Inhibitors

While direct head-to-head comparative studies for a specific 7-Bromo-5-fluoroquinoxaline-based inhibitor are not extensively available in the public domain, this guide presents data on a closely related and highly potent dibromo-substituted quinoxaline fragment, alongside other notable ASK1 inhibitors. This allows for a comparative assessment of their inhibitory potential.

InhibitorTargetIC50 (nM)Assay TypeReference(s)
Dibromo-substituted quinoxaline (26e) ASK130.17In vitro kinase assay[1]
MSC2032964AASK193In vitro kinase assay[6]
ASK1-IN-8ASK11.8In vitro kinase assay[7]
ASK1-IN-2ASK132.8In vitro kinase assay[7]
ASK1-IN-6ASK17Biochemical assay[7]
BPyO-34ASK1520In vitro kinase assay[3][4]
PFTA-1ASK1340 (Ki)In vitro kinase assay[3]
NQDI-1ASK1500 (Ki)In vitro kinase assay[3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant. Lower values indicate higher potency. The data is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinoxaline-based inhibitors.

In Vitro Kinase Inhibition Assay (ASK1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against ASK1 kinase.

Materials:

  • Recombinant human ASK1 enzyme

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or protein substrate for ASK1)

  • Test compound (quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the recombinant ASK1 enzyme to the wells containing the diluted test compound or vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Terminate the kinase reaction and detect the amount of product formed (or remaining substrate) using a suitable detection method. For instance, in an ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then another reagent converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The percentage of kinase activity is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of quinoxaline derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (quinoxaline derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[9]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the ASK1 signaling pathway and a typical experimental workflow for inhibitor evaluation.

ASK1_Signaling_Pathway Stress Cellular Stress (Oxidative, ER Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive Activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation Fibrosis Fibrosis p38->Fibrosis Inhibitor Quinoxaline-Based Inhibitor Inhibitor->ASK1_active Inhibits

Caption: Simplified ASK1 signaling pathway and the point of inhibition by quinoxaline-based inhibitors.

Experimental_Workflow Start Start: Synthesize/Obtain Quinoxaline Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ASK1) Start->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Viability Cell-Based Assays (e.g., MTT Assay) Determine_IC50->Cell_Viability Potent Compounds Assess_Cytotoxicity Assess Cytotoxicity (IC50) Cell_Viability->Assess_Cytotoxicity Lead_Optimization Lead Optimization (SAR Studies) Assess_Cytotoxicity->Lead_Optimization Promising Candidates Lead_Optimization->Start Iterative Improvement End Preclinical Development Lead_Optimization->End

Caption: A generalized experimental workflow for the evaluation of quinoxaline-based kinase inhibitors.

References

A Comparative Guide to the Synthetic Validation of 7-Bromo-5-fluoroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a primary synthetic route to 7-Bromo-5-fluoroquinoxaline, a key intermediate in the development of kinase inhibitors and other therapeutic agents. The document outlines a validated synthetic pathway and compares it with a plausible alternative, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for anti-cancer therapies. Its specific substitution pattern allows for targeted modifications in structure-activity relationship (SAR) studies. The efficient and reliable synthesis of this compound is therefore of significant interest to the drug discovery and development community. This guide details a common and effective synthetic approach and presents a comparative analysis with an alternative method, focusing on yield, purity, and reaction conditions.

Primary Synthetic Route: Condensation of 4-Bromo-6-fluoro-1,2-phenylenediamine with Glyoxal

The most direct and widely applicable method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves the reaction of 4-bromo-6-fluoro-1,2-phenylenediamine with glyoxal.

A general workflow for this synthetic approach is outlined below:

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Quinoxaline Formation cluster_2 Step 3: Purification Start Starting Material: 4-Fluoro-2-nitroaniline Nitration Bromination Start->Nitration e.g., NBS or Br2/AcOH Reduction Reduction of Nitro Group Nitration->Reduction e.g., Fe/HCl or H2/Pd-C Precursor 4-Bromo-6-fluoro-1,2-phenylenediamine Reduction->Precursor Condensation Condensation Reaction Precursor->Condensation Glyoxal Glyoxal (40% in H2O) Glyoxal->Condensation Product This compound Condensation->Product Acid or heat catalysis Workup Aqueous Workup Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromo-6-fluoro-1,2-phenylenediamine (Precursor)

  • Acetylation of 4-fluoro-2-nitroaniline: To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in acetic acid, acetic anhydride (2.2 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred for 1 hour as it warms to room temperature.

  • Bromination: The acetylated intermediate is then treated with N-bromosuccinimide (NBS) (1.1 eq) and the reaction is stirred at room temperature for 12-16 hours.

  • Hydrolysis and Reduction: The resulting bromo-nitro intermediate is hydrolyzed using aqueous HCl and then reduced to the diamine using a reducing agent such as iron powder in acidic medium or catalytic hydrogenation (H2/Pd-C).

  • Work-up and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford 4-bromo-6-fluoro-1,2-phenylenediamine.

Step 2: Synthesis of this compound

  • Condensation: 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq) is dissolved in ethanol or acetic acid. To this solution, a 40% aqueous solution of glyoxal (1.1 eq) is added dropwise.

  • Reaction: The reaction mixture is heated to reflux (typically 60-80 °C) for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold water and dried under vacuum to yield this compound.

Comparative Analysis: Alternative Synthetic Route

An alternative approach to the synthesis of quinoxalines involves the use of a different condensing partner or a catalyst to improve reaction efficiency and yield. For this comparison, we consider an iodine-catalyzed oxidative cyclization, which represents a move towards greener chemistry.

Precursor 4-Bromo-6-fluoro-1,2-phenylenediamine Reaction Oxidative Cyclization in DMSO Precursor->Reaction Dicarbonyl Glyoxal Dicarbonyl->Reaction Catalyst Iodine (I2) Catalyst->Reaction Product This compound Reaction->Product

Caption: Iodine-catalyzed synthesis of this compound.

Experimental Protocol: Route 2 (Iodine-Catalyzed)
  • Reaction Setup: In a round-bottom flask, 4-bromo-6-fluoro-1,2-phenylenediamine (1.0 eq), glyoxal (1.1 eq), and a catalytic amount of iodine (I2, 10-20 mol%) are combined in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Reaction: The mixture is heated to 80-100 °C and stirred for 1-3 hours. The reaction progress is monitored by TLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. The crude product is dried and can be further purified by recrystallization.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes. The data for Route 1 is based on typical yields for this type of reaction, while the data for Route 2 is an estimation based on similar iodine-catalyzed quinoxaline syntheses found in the literature.

ParameterRoute 1: Conventional CondensationRoute 2: Iodine-Catalyzed Synthesis
Overall Yield 75-85%80-95%
Purity (crude) Good to ExcellentExcellent
Reaction Time 2-4 hours1-3 hours
Reaction Temperature 60-80 °C80-100 °C
Catalyst Acid or Heat (self-catalyzed)Iodine
Solvent Ethanol, Acetic AcidDMSO
Green Chemistry Aspects Use of organic solventsUse of a less hazardous catalyst, but DMSO can be a concern for recovery.
Scalability Well-established and scalableGenerally scalable

Conclusion

Both the conventional condensation and the iodine-catalyzed synthesis are effective methods for preparing this compound. The choice of synthetic route may depend on the specific requirements of the laboratory, including available reagents, desired reaction time, and considerations for green chemistry. The iodine-catalyzed method offers the potential for higher yields and shorter reaction times, making it an attractive alternative to the traditional approach. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible outcomes.

A Comparative Guide to Assessing the Purity of Synthesized 7-Bromo-5-fluoroquinoxaline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 7-Bromo-5-fluoroquinoxaline. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for this compound. The guide includes detailed experimental protocols, comparative data, and a visual workflow to aid in the selection and implementation of an appropriate HPLC strategy.

Introduction to Purity Assessment of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any synthesized compound intended for further use, particularly in pharmaceutical applications, rigorous purity assessment is a critical step in the quality control process. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its impurities.

The choice of HPLC method, including the stationary phase, mobile phase composition, and detector settings, can significantly impact the accuracy and efficiency of the purity analysis. This guide compares two common reversed-phase HPLC (RP-HPLC) methods to provide a basis for method selection and development.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for the effective separation of this compound from potential impurities, such as starting materials, by-products, and degradation products. Below is a comparison of two distinct RP-HPLC methods.

Table 1: Comparison of RP-HPLC Methods for Purity Analysis
ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
Stationary Phase C18, 2.7 µm, 90 Å, 4.6 x 50 mmPhenyl-Hexyl, 3.5 µm, 100 Å, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 5 minutes20% to 80% B in 20 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 40°C35°C
Detection Wavelength 254 nm (UV)254 nm & 317 nm (UV)[1]
Injection Volume 2 µL5 µL
Run Time 8 minutes25 minutes
Primary Application Fast purity checks, in-process controlComprehensive impurity profiling, final product release

Experimental Protocols

A detailed methodology for the high-resolution analysis (Method B) is provided below. This method is designed to achieve superior separation of the main peak from closely eluting impurities.

Protocol for High-Resolution HPLC Analysis (Method B)

1. Materials and Reagents:

  • This compound (synthesized material)

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)[1]

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or nylon)

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of ammonium acetate in deionized water to make a 10 mM solution. Adjust the pH to 5.5 with formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Methanol (HPLC grade).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Use the parameters outlined for Method B in Table 1.

  • Ensure the system is equilibrated with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

5. Data Analysis and Purity Calculation:

  • Inject the diluent (blank), followed by the reference standard solution, and then the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the percentage purity of the sample using the area normalization method with the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Purity Assessment of Synthesized Batches

The following table summarizes the hypothetical purity data obtained for three different batches of synthesized this compound using Method B.

Table 2: Purity Data for Different Synthesis Batches
Batch IDRetention Time (min)Main Peak AreaTotal Impurity Area% Purity
BATCH-00115.2348956705123098.98%
BATCH-00215.25501234015045097.09%
BATCH-00315.2249543203589099.28%

Mandatory Visualization: Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of a synthesized batch of this compound by HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Synthesized Batch PrepSample Prepare Sample Solution (1 mg/mL) Sample->PrepSample RefStd Obtain Reference Standard (≥99.5%) PrepRef Prepare Reference Solution (100 µg/mL) RefStd->PrepRef Filter Filter Solutions (0.22 µm) PrepSample->Filter PrepRef->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate InjectBlank Inject Blank (Diluent) Equilibrate->InjectBlank InjectRef Inject Reference Standard InjectBlank->InjectRef InjectSample Inject Sample InjectRef->InjectSample AcquireData Acquire Chromatograms InjectSample->AcquireData Integrate Integrate Peaks AcquireData->Integrate Identify Identify Main Peak (RT Match) Integrate->Identify Calculate Calculate % Purity (Area Normalization) Identify->Calculate Report Generate Certificate of Analysis Calculate->Report cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for HPLC Purity Assessment of this compound.

References

A Comparative Crystallographic Analysis of Bromo-Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of bromo-substituted quinoxaline derivatives, supported by experimental data and standardized protocols.

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The introduction of bromine atoms and other substituents to the quinoxaline scaffold can significantly influence their physicochemical properties and biological efficacy. This guide provides a comparative overview of the X-ray crystallographic data for two bromo-substituted quinoxaline derivatives: 7-Bromo-2-(4-chloro-phenyl)-quinoxaline and 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate. Understanding the precise three-dimensional arrangement of atoms within these molecules is pivotal for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two selected bromo-substituted quinoxaline derivatives, providing a quantitative basis for structural comparison.

Parameter7-Bromo-2-(4-chloro-phenyl)-quinoxaline[1]2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate[2]
Chemical Formula C₁₄H₈BrClN₂C₁₂H₈Br₂N₃O⁺·Br⁻·H₂O
Molecular Weight 319.59 g/mol 467.93 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/n
a (Å) 17.1347(11)7.5069(7)
b (Å) 3.8441(2)9.7435(10)
c (Å) 18.4127(12)10.3804(12)
α (°) 9085.989(4)
β (°) 97.861(2)87.899(4)
γ (°) 9070.086(4)
Volume (ų) 1201.40(13)708.23(13)
Z 42
Temperature (K) 170100
R_gt(F) 0.0388Not Reported
wR_ref(F²) 0.1302Not Reported
CCDC No. 2150139Not Reported

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are crucial for the reproducibility and validation of the presented data.

Synthesis and Crystallization

7-Bromo-2-(4-chloro-phenyl)-quinoxaline:

This derivative was synthesized by dissolving 4-bromobenzene-1,2-diamine in toluene, followed by the addition of 4-chlorobenzaldehyde. Tosylmethyl isocyanide and triethylenediamine were then added, and the mixture was heated to 80°C and stirred for 4 hours. The resulting solution was washed, concentrated, and purified by silica-gel column chromatography. Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a petroleum ether and ethyl acetate solution at room temperature over a week.[1]

2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate:

This compound was synthesized by adding molecular bromine to a methanolic solution of the Schiff base, N1,N4-bis(pyridine-2-ylmethylene)benzene-1,4-diamine. The reaction mixture was stirred for 4 hours at room temperature, and the resulting yellow precipitate was filtered and washed. Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol solution of the compound over three days.[2][3]

X-ray Data Collection and Structure Refinement

A general workflow for single-crystal X-ray diffraction is outlined below. Crystals of the compound are mounted on a diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, a detector records the diffraction pattern of scattered X-rays. The collected data is then processed, and the crystal structure is solved and refined using specialized software to determine the precise atomic coordinates, bond lengths, and angles.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and structural analysis of quinoxaline derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography Reactants 1,2-Diamine & 1,2-Dicarbonyl (or equivalent precursors) Reaction Condensation Reaction Reactants->Reaction Purification Column Chromatography or Recrystallization Reaction->Purification Solvent Suitable Solvent System Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystals Single Crystals Evaporation->Crystals DataCollection X-ray Diffraction Data Collection Crystals->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure & Data Refinement->FinalStructure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.